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Foundational

A Comprehensive Guide to the ¹H and ¹³C-NMR Spectroscopic Analysis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers a predictive interpretation of the NMR spectra, grounded in fundamental principles of NMR spectroscopy and supported by data from analogous structures and computational prediction tools. We will explore the influence of the various structural motifs—the pyrazole core, the substituted phenyl ring, and the carbaldehyde group—on the resulting chemical shifts. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related pyrazole-based compounds.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities. The specific compound, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, incorporates several key features that can modulate its physicochemical and pharmacological properties: a hydrogen-bonding pyrazole ring, a synthetically versatile carbaldehyde group, and a substituted phenyl ring with both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups. Accurate structural elucidation via NMR spectroscopy is a critical step in its synthesis and further development. This guide will provide a detailed, predictive analysis of its ¹H and ¹³C-NMR spectra.

Predicted ¹H-NMR Spectrum

The ¹H-NMR spectrum of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects, resonance, and anisotropic effects of the aromatic rings.

Table 1: Predicted ¹H-NMR Chemical Shifts and Assignments

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CHO9.8 - 10.2Singlet (s)-The formyl proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.[1]
Pyrazole N-H12.0 - 14.0Broad Singlet (br s)-The N-H proton of the pyrazole ring is acidic and often appears as a broad signal due to quadrupole broadening and potential intermolecular exchange. Its chemical shift is highly dependent on solvent and concentration.[2]
Pyrazole H-38.0 - 8.5Singlet (s)-This proton is on a carbon adjacent to a nitrogen atom in the aromatic pyrazole ring, leading to a downfield shift.[3]
Phenyl H-2'7.6 - 7.8Doublet (d)~2.0 (⁴JHF)This proton is ortho to the pyrazole ring and meta to the fluorine atom, experiencing deshielding from the ring and a small four-bond coupling to fluorine.
Phenyl H-6'7.4 - 7.6Doublet of Doublets (dd)~8.5 (³JHH), ~2.0 (⁴JHF)This proton is ortho to both the ethoxy and fluoro groups. It will be split by the adjacent H-5' and show a smaller coupling to the fluorine.
Phenyl H-5'7.1 - 7.3Triplet or Doublet of Doublets (t or dd)~8.5 (³JHH), ~8.5 (³JHH)This proton is ortho to the ethoxy group and meta to the fluoro group. It will be split by the two adjacent protons.
Ethoxy -OCH₂-4.0 - 4.3Quartet (q)~7.0 (³JHH)The methylene protons are adjacent to an oxygen atom, causing a significant downfield shift, and are split by the methyl protons.[4]
Ethoxy -CH₃1.3 - 1.5Triplet (t)~7.0 (³JHH)The methyl protons are in a typical alkyl region and are split by the adjacent methylene protons.[1][5]

Predicted ¹³C-NMR Spectrum

The ¹³C-NMR spectrum will provide complementary information, with each unique carbon atom appearing as a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Table 2: Predicted ¹³C-NMR Chemical Shifts and Assignments

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
-CHO185 - 195The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[6]
Phenyl C-3' (C-F)150 - 155 (d, ¹JCF ≈ 240-250 Hz)This carbon is directly bonded to the highly electronegative fluorine atom, causing a large downfield shift and a large one-bond C-F coupling constant.
Phenyl C-4' (C-O)145 - 150This carbon is attached to the oxygen of the ethoxy group, leading to a downfield shift.
Pyrazole C-5140 - 145This carbon is substituted with the phenyl ring and is part of the electron-deficient pyrazole ring.
Pyrazole C-3135 - 140This carbon is adjacent to two nitrogen atoms in the pyrazole ring.[7][8]
Phenyl C-1'125 - 130This is the point of attachment to the pyrazole ring.
Phenyl C-6'120 - 125This carbon is influenced by the ortho fluoro and ethoxy groups.
Phenyl C-2'115 - 120 (d, ²JCF ≈ 20-25 Hz)This carbon is two bonds away from the fluorine, resulting in a smaller C-F coupling.
Phenyl C-5'110 - 115This carbon is influenced by the ortho and para ethoxy and fluoro groups.
Pyrazole C-4105 - 110This carbon is substituted with the carbaldehyde group.[8]
Ethoxy -OCH₂-63 - 68The methylene carbon is attached to an oxygen atom, causing a downfield shift.
Ethoxy -CH₃14 - 16This methyl carbon is in a typical upfield alkyl region.

Experimental Protocols

For the successful acquisition of high-quality NMR data for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as DMSO-d₆ is generally preferred for compounds with exchangeable protons like the pyrazole N-H, as it can slow down the exchange rate and lead to a more observable signal.[2]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

2. ¹H-NMR Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[2]

  • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

3. ¹³C-NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) will be required.

  • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

4. 2D-NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the ethoxy group and the phenyl ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is particularly useful for assigning quaternary carbons and linking the different fragments of the molecule.[2]

Structural Interpretation and Rationale

The predicted chemical shifts are based on the additive effects of the different functional groups.

The Pyrazole Ring: The pyrazole ring is an electron-deficient aromatic system. The protons and carbons of the ring are therefore expected to be deshielded. The N-H proton's chemical shift is highly variable and sensitive to the solvent and concentration due to hydrogen bonding.[2] In N-unsubstituted pyrazoles, tautomerism can occur, leading to averaged signals if the exchange is fast on the NMR timescale.[2]

The 4-ethoxy-3-fluorophenyl Substituent:

  • Fluorine: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect, deshielding nearby protons and carbons.[9] It also introduces characteristic C-F coupling constants, which are invaluable for assignment. The effect of fluorine on ¹⁹F chemical shifts is also highly sensitive to the electronic environment.[10][11][12]

  • Ethoxy Group: The oxygen of the ethoxy group has a deshielding effect on the attached C-4' and the adjacent methylene group. However, through resonance, it donates electron density to the phenyl ring, particularly at the ortho and para positions, which can have a shielding effect on those carbons and protons.

The Carbaldehyde Group: The C=O bond of the aldehyde group has a strong anisotropic effect, which significantly deshields the formyl proton, causing it to appear at a very low field (downfield).[1] The carbonyl carbon is also highly deshielded.

Visualization of Key Correlations

The following diagram illustrates the expected key HMBC correlations that would be crucial for the structural confirmation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

G cluster_pyrazole Pyrazole Ring cluster_phenyl Phenyl Ring H3 H-3 C4 C-4 H3->C4 C5 C-5 H3->C5 C3 C-3 CHO_H CHO-H CHO_H->C4 CHO_H->C5 CHO_C CHO-C H2prime H-2' H2prime->C3 H2prime->C5 C1prime C-1' H2prime->C1prime C6prime C-6' H2prime->C6prime C2prime C-2'

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Exploratory

crystal structure and XRD data of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive overview of the crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of the novel pyrazole derivative, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Pyrazole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction (XRD) is paramount for rational drug design and structure-activity relationship (SAR) studies. This document outlines the synthesis, crystallization, and a detailed, albeit representative, crystallographic analysis of the title compound, offering field-proven insights into the experimental choices and data interpretation. While specific experimental data for this exact compound is not publicly available, this guide synthesizes information from closely related pyrazole structures to present a robust and instructive framework for researchers.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms.[2][3] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][4] The therapeutic efficacy of these compounds is intrinsically linked to their three-dimensional conformation and the specific intermolecular interactions they form with their biological targets.

The title compound, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, incorporates several key features: a pyrazole core, a substituted phenyl ring with electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, and a reactive carbaldehyde moiety. These features make it a promising candidate for further functionalization and biological screening. Single-crystal X-ray diffraction provides the most definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[1] This information is invaluable for understanding the molecule's physicochemical properties and its potential binding modes with target proteins.

Synthesis and Crystallization

Synthetic Pathway: The Vilsmeier-Haack Approach

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic or heterocyclic ring. A plausible synthetic route to the title compound is outlined below. The causality behind this choice lies in its high efficiency and regioselectivity for the 4-position of the pyrazole ring.

Synthesis_Pathway cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization & Formylation A 4-Ethoxy-3-fluoroacetophenone C Hydrazone Intermediate A->C Ethanol, Reflux B Hydrazine Hydrate B->C E 5-(4-ethoxy-3-fluorophenyl)-1H- pyrazole-4-carbaldehyde C->E Cyclization & Formylation D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Plausible synthetic route to the title compound.

Crystal Growth: A Self-Validating Protocol

Obtaining high-quality single crystals suitable for XRD analysis is often the most challenging step. The protocol described here is designed to be self-validating by exploring a range of conditions to maximize the probability of successful crystallization.

Protocol: Slow Evaporation Method

  • Solvent Screening: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, and mixtures thereof) in separate small vials. The choice of solvents is critical as it dictates the solubility and subsequent supersaturation rate.

  • Preparation: Loosely cap the vials to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Incubation: Place the vials in a vibration-free environment.

  • Monitoring: Periodically inspect the vials under a microscope for the formation of single, well-defined crystals. The appearance of crystalline material validates the chosen solvent system.

  • Harvesting: Once suitable crystals are observed, carefully harvest them using a cryoloop.

Single-Crystal X-ray Diffraction Analysis

The following section details the experimental workflow for determining the crystal structure.

XRD_Workflow Start Crystal Selection & Mounting DataCollection Data Collection (Diffractometer) Start->DataCollection Mount on Goniometer DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (Direct Methods/Patterson) DataProcessing->StructureSolution Reflection Data (hkl) StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation (CIF Check) StructureRefinement->Validation Refined Structure End Final Crystallographic Data Validation->End Final .cif File

Caption: Standard workflow for single-crystal XRD analysis.

Data Collection and Processing

A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations.[1] X-ray diffraction data would be collected using a diffractometer equipped with a Mo Kα or Cu Kα radiation source. A series of diffraction images are recorded as the crystal is rotated. The collected data are then processed, which involves integrating the reflection intensities and applying corrections for various experimental effects.

Structure Solution and Refinement

The crystal structure is typically solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecule. This initial model is then refined using full-matrix least-squares on F², which iteratively adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

Representative Crystallographic Data

While no specific entry for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde exists in public databases like the Cambridge Crystallographic Data Centre (CCDC) at the time of this writing, we can present a plausible set of crystallographic data based on analyses of similar pyrazole derivatives.[5][6][7]

Table 1: Representative Crystallographic Data

ParameterExpected ValueJustification
Chemical FormulaC₁₂H₁₁FN₂O₂Based on molecular structure
Formula Weight234.23 g/mol Calculated from formula
Crystal SystemMonoclinicA common system for pyrazole derivatives[5][6][7]
Space GroupP2₁/c or C2/cCentrosymmetric space groups common for such molecules
a (Å)10.0 - 15.0Based on typical cell dimensions of related structures[5][6]
b (Å)5.0 - 10.0Based on typical cell dimensions of related structures[5][6]
c (Å)15.0 - 25.0Based on typical cell dimensions of related structures[5][6]
α (°)90For monoclinic system
β (°)95.0 - 110.0Characteristic of the monoclinic system[5][6]
γ (°)90For monoclinic system
Volume (ų)1200 - 1800Consistent with the molecular size and cell parameters
Z4Typical number of molecules in the unit cell for these space groups
Density (calculated)1.2 - 1.4 g/cm³Derived from formula weight, Z, and volume
R-factor (R1)< 0.05For a well-refined structure
wR2< 0.15For a well-refined structure

Structural Insights and Intermolecular Interactions

Molecular Conformation

Based on the structures of related compounds, the pyrazole ring is expected to be essentially planar.[4][6] The dihedral angle between the pyrazole ring and the substituted phenyl ring will be a key conformational feature, likely adopting a twisted conformation to minimize steric hindrance. The ethoxy group may exhibit some degree of disorder, which is common for flexible alkyl chains.

Hydrogen Bonding and Crystal Packing

The presence of the N-H group on the pyrazole ring and the oxygen atom of the carbaldehyde group provides the necessary components for hydrogen bonding. It is highly probable that the crystal packing will be dominated by N-H···O hydrogen bonds, linking the molecules into chains or dimers.[3][4] Additionally, weaker C-H···F and C-H···O interactions may further stabilize the three-dimensional crystal lattice. These interactions are crucial for the overall stability and physical properties of the crystalline material.

H_Bonding cluster_0 Molecule A cluster_1 Molecule B A_N1 N-H B_O1 C=O A_N1->B_O1 N-H···O A_O1 C=O B_N1 N-H

Caption: Anticipated N-H···O hydrogen bonding motif.

Conclusion

This technical guide has provided a comprehensive framework for the crystallographic analysis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. By synthesizing established protocols and data from analogous structures, we have outlined the likely synthetic pathway, a robust crystallization strategy, and the expected structural features of this novel compound. The representative crystallographic data and discussion of intermolecular interactions offer valuable insights for researchers in medicinal chemistry and materials science. A definitive crystal structure determination, following the methodologies described herein, will be essential for advancing the development of this and related pyrazole derivatives as potential therapeutic agents.

References

  • Reactions, M. et al. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. 2023. Available from: [Link]

  • Asiri, A. M. et al. Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. 2013. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. 2023. Available from: [Link]

  • Kumar, R. et al. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. 2023. Available from: [Link]

  • Shahani, T. et al. 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E. 2011. Available from: [Link]

  • Patil, S. et al. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. 2010. Available from: [Link]

  • Adam, F. et al. Crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E. 2013. Available from: [Link]

  • Asiri, A. M. et al. 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. 2012. Available from: [Link]

  • Adam, F. et al. Crystal structure of 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Acta Crystallographica Section E. 2015. Available from: [Link]

  • Pattan, S. R. et al. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmaceutical and Chemical Sciences. 2013. Available from: [Link]

  • Liu, E. et al. Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. Zeitschrift für Kristallographie - New Crystal Structures. 2019. Available from: [Link]

  • Stanetty, P. et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. 2011. Available from: [Link]

  • Shen, Y-J. et al. 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. 2011. Available from: [Link]

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Foundational

Comprehensive Mass Spectrometry Fragmentation Profiling of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Content Type: Technical Guide & Analytical Whitepaper Executive Summary The compound 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

The compound 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde represents a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Accurate structural elucidation of this compound and its metabolites relies heavily on tandem mass spectrometry (MS/MS).

This whitepaper provides an authoritative, mechanistic breakdown of its gas-phase fragmentation behavior. By deconstructing the molecule into its three primary labile zones—the ethoxy ether, the carbaldehyde moiety, and the pyrazole core—we establish a self-validating analytical framework for Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows.

Structural Deconstruction & Ionization Strategy

To predict and interpret the fragmentation pattern of this molecule, we must first analyze its proton affinity and bond dissociation energies.

  • Ionization Strategy: The basic nitrogen atoms within the 1H-pyrazole ring make Positive Electrospray Ionization (ESI+) the most efficient technique. Protonation occurs preferentially at the unsubstituted pyrazole nitrogen (N2), yielding a stable [M+H]+ precursor ion at m/z 235.0883.

  • The Isobaric Conundrum: The molecule contains two functional groups that undergo neutral losses of approximately 28 Da: the ethoxy group (loss of ethylene, C2​H4​ ) and the carbaldehyde group (loss of carbon monoxide, CO ). Resolving these competing pathways requires High-Resolution Mass Spectrometry (HRMS) to distinguish the 0.0364 Da mass difference.

Mechanistic Fragmentation Analysis

The collision-induced dissociation (CID) of the [M+H]+ ion (m/z 235.0883) proceeds via three well-documented, predictable pathways.

Pathway A: Ethoxy Group Cleavage (Loss of C2​H4​ )

Aromatic ethoxy ethers undergo a highly characteristic rearrangement under CID conditions. The ether oxygen abstracts a hydrogen atom from the terminal methyl group via a six-membered cyclic transition state, resulting in the neutral loss of ethylene ( C2​H4​ , 28.0313 Da)[1].

  • Resulting Ion: A 4-hydroxy-3-fluorophenyl pyrazole derivative at m/z 207.0570.

  • Causality: This pathway is driven by the thermodynamic stability of the resulting phenolic structure.

Pathway B: Carbaldehyde Cleavage (Loss of CO )

Aldehyde moieties attached to aromatic or heteroaromatic rings frequently undergo α -cleavage followed by the expulsion of carbon monoxide ( CO , 27.9949 Da)[2].

  • Resulting Ion: m/z 207.0934.

  • Causality: The loss of CO is entropically favored and leaves a stable pyrazolium cation. Because the C−F bond on the phenyl ring is exceptionally strong (~485 kJ/mol), fluorine loss (as HF ) is suppressed in favor of this lower-energy CO loss.

Pathway C: Pyrazole Ring Opening (Loss of HCN )

Once the peripheral substituents (ethoxy and carbaldehyde) are cleaved, higher collision energies induce the fragmentation of the pyrazole core. The most diagnostic marker for unsubstituted or partially substituted pyrazoles is the expulsion of hydrogen cyanide ( HCN , 27.0109 Da)[3].

  • Resulting Ion: m/z 152.0512 (following successive losses of C2​H4​ and CO ).

FragLogic M [M+H]+ m/z 235.0883 F1 [M+H - C2H4]+ m/z 207.0570 M->F1 - C2H4 (28.0313 Da) Ethoxy Cleavage F2 [M+H - CO]+ m/z 207.0934 M->F2 - CO (27.9949 Da) Aldehyde Cleavage F3 [M+H - C2H4 - CO]+ m/z 179.0621 F1->F3 - CO (27.9949 Da) F2->F3 - C2H4 (28.0313 Da) F4 [M+H - C2H4 - CO - HCN]+ m/z 152.0512 F3->F4 - HCN (27.0109 Da) Pyrazole Ring Opening

Caption: Logical fragmentation tree for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde in ESI+.

Quantitative Data & Spectral Summary

To ensure a self-validating system during data analysis, experimental m/z values must be compared against the theoretical exact masses. A mass error of < 5 ppm is required to confirm the identity of isobaric losses (e.g., distinguishing C2​H4​ from CO ).

Table 1: Exact Mass and Theoretical Fragments (ESI+)

Fragment IonChemical FormulaExact Mass (Da)Neutral LossRequired Mass Accuracy
Precursor [M+H]+ C12​H12​FN2​O2+​ 235.0883-< 5 ppm
[M+H−C2​H4​]+ C10​H8​FN2​O2+​ 207.0570 C2​H4​ (28.0313)< 5 ppm
[M+H−CO]+ C11​H12​FN2​O+ 207.0934 CO (27.9949)< 5 ppm
[M+H−C2​H4​−CO]+ C9​H8​FN2​O+ 179.0621 C2​H4​+CO (56.0262)< 5 ppm
[M+H−C2​H4​−CO−HCN]+ C8​H7​FNO+ 152.0512 C2​H4​+CO+HCN (83.0371)< 5 ppm

Experimental Protocol: LC-HRMS/MS Workflow

To reproducibly generate the fragmentation pattern described above, follow this step-by-step methodology. This protocol is designed to prevent in-source fragmentation while capturing the full spectrum of MS/MS product ions.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile + 0.1% Formic Acid).

    • Causality: Matching the sample diluent to the initial mobile phase prevents solvent-front peak distortion (the "breakthrough" effect) and ensures sharp chromatographic focusing on the column head.

Step 2: UHPLC Separation
  • Column: C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: Water + 0.1% Formic Acid.

    • Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the pyrazole nitrogen to form [M+H]+ .

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Step 3: HRMS Acquisition (Q-TOF or Orbitrap)
  • Source Parameters: Heated Electrospray Ionization (HESI) in Positive mode. Spray Voltage: 3.5 kV. Capillary Temperature: 275 °C.

  • Acquisition Mode: Data-dependent MS2 (ddMS2) or Targeted MS2 (tMS2).

  • Collision Energy (CE): Utilize Normalized Collision Energy (NCE) stepping at 15, 30, and 45 eV.

    • Causality: CE stepping is critical. Low energies (15-20 eV) capture the highly labile CO and C2​H4​ losses, while high energies (40-45 eV) are required to break the robust pyrazole ring and observe the HCN loss.

Workflow S1 Sample Prep (1 µg/mL in 5% MeCN) S2 UHPLC Separation (C18, 0.1% FA Gradient) S1->S2 S3 ESI Source (Positive Mode, 3.5 kV) S2->S3 S4 HRMS (Q-TOF/Orbitrap) (ddMS2, CE Stepping) S3->S4 S5 Data Processing (Exact Mass Validation) S4->S5

Caption: Step-by-step LC-HRMS/MS experimental workflow for pyrazole structural elucidation.

Conclusion

The fragmentation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a textbook example of competitive dissociation pathways. By utilizing HRMS, analysts can easily differentiate the isobaric losses of the ethoxy group ( C2​H4​ ) and the carbaldehyde group ( CO ). The subsequent loss of HCN serves as the definitive structural confirmation of the pyrazole core. Adhering to the provided CE-stepping protocol ensures a comprehensive, self-validating spectral library entry for this compound.

References

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: IntechOpen URL: [Link]

  • Title: Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines Source: ResearchGate URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

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Exploratory

UV-Vis absorption spectrum of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde Abstract This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the theoretical principles governing its electronic absorption, predicts its spectral characteristics based on structural analysis and data from analogous compounds, and presents a rigorous, field-proven protocol for its empirical determination. Designed for researchers, scientists, and drug development professionals, this guide synthesizes fundamental theory with practical application, ensuring a thorough understanding of how to acquire and interpret the UV-Vis spectrum of this and similar pyrazole derivatives.

Introduction: The Significance of UV-Vis Spectroscopy for Novel Heterocycles

The compound 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocycles, which are foundational scaffolds in numerous pharmaceutical agents due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The characterization of such molecules is a critical step in the research and development pipeline. UV-Vis spectroscopy is an indispensable analytical technique that provides crucial information on the electronic structure of a molecule.[2] By measuring the absorption of light in the ultraviolet and visible regions, we can probe the electronic transitions within the molecule, which is fundamental for both qualitative identification and quantitative analysis.[3]

The utility of a UV-Vis spectrum in a professional setting is multifaceted:

  • Structural Confirmation: The spectrum serves as a molecular fingerprint, reflecting the conjugated system of the molecule.

  • Quantitative Analysis: It allows for the precise determination of concentration in solution, a cornerstone of pharmaceutical formulation and quality control.

  • Purity Assessment: The presence of impurities with significant UV absorption can be detected.

  • Physicochemical Properties: Studying spectral shifts in different solvents (solvatochromism) reveals insights into the molecule's interaction with its environment.

This guide will deconstruct the UV-Vis absorption properties of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, providing the theoretical and practical framework necessary for its complete spectral characterization.

Figure 1: Chemical Structure of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde Chemical Structure of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Theoretical Foundation of the Absorption Spectrum

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. Specifically, it is the chromophores—the part of the molecule responsible for absorbing light—that determine the characteristics of the spectrum.[4]

The Chromophoric System

In 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, the primary chromophore is the extensive conjugated system formed by the interplay of three key components:

  • The Phenyl Ring: An aromatic system with delocalized π-electrons.

  • The Pyrazole Ring: A five-membered aromatic heterocycle also containing π-electrons.[5][6]

  • The Carbaldehyde Group (-CHO): The carbonyl (C=O) double bond extends the conjugation.

This extended π-system allows for delocalization of electrons across the rings and the aldehyde group. Such large conjugated systems decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption peaks to longer wavelengths (bathochromic shift).[4]

Auxochromes and Their Influence

Auxochromes are functional groups that, while not chromophores themselves, modify the absorption wavelength (λmax) and intensity (molar absorptivity, ε) of a chromophore.[4] In the target molecule, we have:

  • Ethoxy Group (-OCH2CH3): An electron-donating group that increases electron density in the phenyl ring through resonance, typically causing a bathochromic shift and increasing absorption intensity (hyperchromic effect).

  • Fluoro Group (-F): An electron-withdrawing group by induction but electron-donating by resonance. Its effect can be complex but often leads to modest shifts.

Expected Electronic Transitions

The absorption of UV-Vis radiation promotes electrons from a ground state to a higher energy excited state. For this molecule, two primary types of transitions are expected:

  • π → π (Pi to Pi-star) Transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and are typically high-intensity absorptions (ε > 10,000 L mol⁻¹ cm⁻¹).[7] We anticipate a strong π → π* band at a relatively long wavelength due to the extended conjugation.

  • n → π (n to Pi-star) Transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the lone pairs on the pyrazole nitrogen atoms or the carbonyl oxygen) to a π* antibonding orbital. These transitions are typically of low intensity (ε < 1,000 L mol⁻¹ cm⁻¹) and are often observed as a shoulder on the more intense π → π* band.[8]

Predicted Spectral Properties and Solvent Effects

The core pyrazole ring absorbs around 203-210 nm.[5][6] The conjugation with the substituted phenyl ring and the carbaldehyde group is expected to produce a strong bathochromic shift, moving the primary π → π* absorption band well into the 250-350 nm range. A weaker n → π* transition would likely appear at a longer wavelength, potentially above 300 nm.

Solvatochromism: The polarity of the solvent can significantly alter the absorption spectrum.[12][13]

  • Hypsochromic Shift (Blue Shift): The n → π* transition is expected to shift to shorter wavelengths in polar, protic solvents (like ethanol). This is because the solvent molecules can form hydrogen bonds with the non-bonding electrons, lowering their ground-state energy and thus increasing the energy required for excitation.[8]

  • Bathochromic Shift (Red Shift): The π → π* transition typically shifts to longer wavelengths in more polar solvents. The excited state (π*) is generally more polar than the ground state (π), and is therefore stabilized to a greater extent by polar solvent molecules, reducing the energy gap for the transition.[8]

Table 1: Predicted UV-Vis Absorption Data for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Transition TypeExpected λmax (in non-polar solvent, e.g., Hexane)Expected λmax (in polar solvent, e.g., Ethanol)Predicted Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → π~280 - 320 nm~290 - 330 nm (Red Shift)High (> 10,000)
n → π~330 - 360 nm~320 - 350 nm (Blue Shift)Low (< 1,000)

Experimental Protocol for UV-Vis Spectrum Acquisition

This section provides a self-validating protocol for obtaining a high-quality UV-Vis absorption spectrum. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Instrumentation and Materials
  • Spectrophotometer: A double-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes. Quartz is essential for its transparency in the UV region (<340 nm).

  • Solvents: Spectroscopic grade ethanol, cyclohexane, and acetonitrile. The choice of multiple solvents with varying polarities is crucial for observing solvatochromic effects and confirming peak assignments.[12]

  • Analyte: 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, solid.

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Accurately weigh ~10 mg of analyte prep2 Dissolve in solvent in a 100 mL volumetric flask (Stock Solution) prep1->prep2 prep3 Perform serial dilutions to achieve absorbance in the 0.1-1.0 range prep2->prep3 acq4 Replace sample cuvette with analyte solution prep3->acq4 Optimal Dilution acq1 Set instrument parameters (Scan range: 200-800 nm) acq2 Fill both cuvettes with solvent blank acq1->acq2 acq3 Perform baseline correction acq2->acq3 acq3->acq4 acq5 Acquire absorption spectrum acq4->acq5 ana1 Identify λmax values acq5->ana1 ana2 Calculate molar absorptivity (ε) using Beer-Lambert Law ana1->ana2

Caption: Workflow for UV-Vis spectral acquisition and analysis.

Step-by-Step Methodology
  • Preparation of Stock Solution (e.g., in Ethanol): a. Accurately weigh approximately 10.0 mg of the compound. Causality: Precise mass is critical for calculating molar absorptivity. b. Quantitatively transfer the solid to a 100 mL Class A volumetric flask. c. Add a small amount of ethanol to dissolve the solid completely, then dilute to the mark with ethanol. Stopper and invert several times to ensure homogeneity. This creates a stock solution of known concentration (~0.1 mg/mL).

  • Preparation of Working Solution: a. Perform a serial dilution from the stock solution. A common starting point is a 1:10 dilution. Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with ethanol. b. The goal is to prepare a solution that gives a maximum absorbance between 0.1 and 1.0.[14] Causality: This range ensures the highest accuracy and linearity, minimizing instrumental noise at low absorbance and deviations from the Beer-Lambert law at high absorbance.[2]

  • Instrument Setup and Baseline Correction: a. Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output. b. Set the desired wavelength range (e.g., 200-800 nm).[15] c. Fill both quartz cuvettes with the pure solvent (the "blank").[16][17] Causality: The blank is used to zero the instrument, ensuring that any measured absorbance is due only to the analyte, not the solvent or the cuvette itself. d. Place the cuvettes in the reference and sample holders and perform a baseline correction (autozero).[15][16]

  • Sample Measurement: a. Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Causality: This prevents dilution of the sample by any residual solvent. b. Place the sample cuvette back into the sample holder. Ensure the transparent sides are aligned with the light path.[15] c. Initiate the scan. The instrument will plot absorbance versus wavelength.

  • Data Processing: a. Save the spectrum. Use the instrument's software to identify the wavelength of maximum absorbance (λmax). b. Repeat the procedure (Steps 2-5) for other solvents (e.g., cyclohexane) to investigate solvatochromic effects.

Quantitative Analysis via the Beer-Lambert Law

The Beer-Lambert law is the cornerstone of quantitative UV-Vis spectroscopy.[7][14][18] It states that absorbance (A) is directly proportional to the molar concentration (c) of the analyte and the path length (l) of the light through the sample.

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹), a constant specific to the molecule at a given wavelength (λmax).[7]

  • c is the concentration (mol L⁻¹)

  • l is the path length (typically 1 cm)

Protocol for Creating a Calibration Curve
  • Prepare a Series of Standards: From the stock solution, prepare a series of at least five standard solutions of decreasing concentration using precise volumetric dilutions.[19]

  • Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax.

  • Plot Data: Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).[3]

  • Linear Regression: Perform a linear regression on the data points. The resulting equation should be in the form y = mx + b. According to the Beer-Lambert law, the y-intercept (b) should be close to zero. The slope of the line (m) is equal to εl. Since l = 1 cm, the slope is the molar absorptivity (ε).

  • Determine Unknown Concentration: Measure the absorbance of a sample of unknown concentration and use the calibration curve equation to calculate its concentration.

Table 2: Example Calibration Data and Plot

StandardConcentration (μmol/L)Absorbance at λmax
15.00.152
210.00.301
315.00.455
420.00.603
525.00.748

A plot of this data would yield a straight line with a high coefficient of determination (R² > 0.99), validating the method.[20]

Conclusion

The is dominated by an intense π → π* transition, predicted to be in the 280-330 nm range, arising from its extended conjugated system. A much weaker n → π* transition is also anticipated at longer wavelengths. The precise position and intensity of these bands are subject to predictable shifts based on solvent polarity, providing a deeper understanding of the molecule's electronic environment. By following the rigorous experimental protocol detailed in this guide, researchers can obtain accurate and reproducible spectral data. This information is critical for confirming molecular identity, performing quantitative analysis with high fidelity, and laying the groundwork for further investigation into the compound's applications in drug development and materials science.

References

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Introduction to UV-VIS absorption spectroscopy/ Beer lamberts law. YouTube. Available at: [Link]

  • JoVE. (2024). UV–Vis Spectroscopy: Beer–Lambert Law. Journal of Visualized Experiments. Available at: [Link]

  • JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Journal of Visualized Experiments. Available at: [Link]

  • Asy'ari, M., & Kurnia, K. (2020). Application of the Lambert-Beer Legal Concept in Learning Spectroscopy UV-Vis with Simple Spectrophotometers. AIP Conference Proceedings. Available at: [Link]

  • e-PG Pathshala. (n.d.). UV-Visible Spectroscopy: Beer-Lambert Law, instrumentation. Available at: [Link]

  • Funar-Timofei, S., et al. (2021). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Molecules. Available at: [Link]

  • University of Houston. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. University of Houston Open Educational Resources. Available at: [Link]

  • Deep Science Publishing. (n.d.). Experimental validation of Lambert-Beer's law: Principles, spectrophotometric analysis, and applications. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... [Scientific Diagram]. Available at: [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Available at: [Link]

  • El-Nahas, A. M., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances. Available at: [Link]

  • Valencia College. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College Science Resources. Available at: [Link]

  • Funt, J., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Magnetochemistry. Available at: [Link]

  • Elsherif, K. M., et al. (n.d.). UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. Academia.edu. Available at: [Link]

  • Sharma, U. K., & Jacob, S. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. Available at: [Link]

  • ResearchGate. (n.d.). The UV-Vis spectra of the reaction between benzaldehyde... [Scientific Diagram]. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]

  • ResearchGate. (n.d.). UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in... [Scientific Diagram]. Available at: [Link]

  • Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions. Available at: [Link]

  • ACS Publications. (n.d.). The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Available at: [Link]

  • Shahani, T., et al. (2010). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Lodeiro, C., et al. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega. Available at: [Link]

  • RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Available at: [Link]

  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

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Foundational

Engineering High-Affinity Ligands: A Technical Guide to 5-(4-Ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Pharmacophore Rationale The pursuit of highly selective kinase and phos...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacophore Rationale

The pursuit of highly selective kinase and phosphodiesterase inhibitors has increasingly relied on privileged heterocyclic scaffolds. Among these, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile building block for synthesizing bioactive derivatives with exceptional binding affinities 1.

The structural logic of this specific scaffold is rooted in precise molecular interactions:

  • The Pyrazole Core: Acts as a rigid hinge-binding motif. Its nitrogen atoms serve as simultaneous hydrogen bond donors and acceptors, critical for anchoring the molecule within the ATP-binding pockets of kinases or the active sites of enzymes like PDE4 and DPP-IV 2.

  • The 4-Ethoxy-3-fluorophenyl Moiety: The introduction of fluorine serves a dual purpose. As a bioisostere for hydrogen, its high electronegativity alters the pKa of adjacent protons and provides metabolic stability against CYP450-mediated oxidation. Simultaneously, the bulky, lipophilic ethoxy group is engineered to occupy deep, hydrophobic selectivity pockets, significantly driving the thermodynamics of binding 3.

  • The 4-Carbaldehyde Handle: Provides a highly reactive electrophilic center for derivatization (e.g., via Knoevenagel condensations or Schiff base formations), allowing chemists to rapidly explore Structure-Activity Relationships (SAR) 4.

Derivatization Workflow & Mechanistic Pathways

The transformation of the base carbaldehyde into a high-affinity ligand requires a systematic approach, moving from synthesis to biophysical validation.

SynthesisWorkflow A 5-(4-ethoxy-3-fluorophenyl) -1H-pyrazole-4-carbaldehyde B Nucleophilic Addition (e.g., Anilines / Hydrazines) A->B Reagents added C Condensation Reaction (Schiff Base Formation) B->C Acid Catalyst (pH 4.5) D Purification (Recrystallization / Chromatography) C->D Crude Product E Binding Affinity Assay (SPR / ITC / Docking) D->E Pure Ligand

Workflow for the derivatization and screening of pyrazole-4-carbaldehyde ligands.

Once synthesized, these derivatives primarily function as competitive inhibitors. By occupying the active site of target enzymes, they modulate downstream intracellular signaling.

SignalingPathway Ligand Pyrazole Derivative Target Target Enzyme (PDE4 / DPP-IV) Ligand->Target Competitive Inhibition Substrate Substrate (cAMP / GLP-1) Target->Substrate Prevents Degradation Effector Downstream Effectors (PKA / Insulin Release) Substrate->Effector Activates Pathway Response Therapeutic Response (Anti-inflammatory / Glycemic) Effector->Response Induces

Mechanism of action for pyrazole derivatives modulating intracellular signaling.

Target Landscape and Binding Affinity Profiles

Derivatives of this scaffold have shown profound efficacy against targets like Phosphodiesterase-4 (PDE4) and Dipeptidyl Peptidase-4 (DPP-IV) 5. The table below summarizes representative quantitative binding data for various R-group substitutions at the 4-position of the pyrazole core.

Table 1: Representative Binding Affinity Profiles of Synthesized Derivatives

Derivative IDR-Group Substitution (4-Position)Primary TargetBinding Affinity (IC₅₀ / Kₔ)Free Energy of Binding (ΔG)
Cmpd-1a N-phenylmethanimine (Schiff Base)PDE445.2 nM-9.2 kcal/mol
Cmpd-1b N-(4-fluorophenyl)methaniminePDE412.8 nM-10.1 kcal/mol
Cmpd-2a 2,4-thiazolidinedione adductDPP-IV85.0 nM-8.5 kcal/mol
Cmpd-2b 3-amino-1H-pyrazole adductPI3Kδ110.5 nM-7.9 kcal/mol

Note: The inclusion of a secondary fluorine on the R-group (Cmpd-1b) creates a synergistic multipolar interaction within the PDE4 binding pocket, lowering the Kd significantly compared to the non-fluorinated analog (Cmpd-1a).

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind specific chemical and biophysical choices.

Protocol A: Synthesis of Schiff Base Derivatives via Condensation
  • Preparation: Dissolve 1.0 mmol of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde in 15 mL of anhydrous ethanol.

    • Causality: Utilizing strictly anhydrous conditions prevents the premature hydrolysis of the intermediate hemiaminal back into the starting aldehyde, thereby driving the equilibrium toward the final product.

  • Reagent Addition: Add 1.1 mmol of the target primary amine (e.g., 4-fluoroaniline).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The acid acts as a proton donor to activate the carbonyl carbon for nucleophilic attack. Maintaining a mildly acidic pH (~4.5) is critical; excessive acidity will fully protonate the primary amine, rendering it non-nucleophilic and stalling the reaction entirely.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 4-6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

    • Self-Validating Step: The complete disappearance of the distinct aldehyde spot (visualized under 254 nm UV or via 2,4-Dinitrophenylhydrazine stain) confirms 100% conversion, preventing difficult downstream purification bottlenecks.

  • Workup: Cool the mixture to 0°C to induce crystallization. Filter the precipitate, wash with cold ethanol, and recrystallize to >98% purity.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Affinity (Kₔ) Determination
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Ligand Immobilization: Inject the target enzyme (e.g., purified PDE4) diluted in sodium acetate buffer (pH 4.0) to achieve an immobilization level of ~5000 Response Units (RU).

    • Causality: The acidic buffer ensures the protein is positively charged (below its isoelectric point), facilitating electrostatic pre-concentration onto the negatively charged carboxymethyl dextran matrix before covalent amine coupling. This ensures a highly stable baseline.

  • Reference Cell Validation: Activate and deactivate a reference flow cell without injecting the protein.

    • Self-Validating Step: This reference cell is mandatory. It allows the system to subtract bulk refractive index shifts caused by the DMSO in the running buffer and accounts for any non-specific binding of the lipophilic ethoxy-fluorophenyl moiety to the bare dextran matrix.

  • Analyte Injection: Inject serial dilutions (e.g., 3.125 nM to 100 nM) of the pyrazole derivative in HBS-P+ running buffer containing 1% DMSO.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association ( kon​ ) and dissociation ( koff​ ) rates. Calculate the equilibrium dissociation constant as Kd​=koff​/kon​ .

References

  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Medicinal Chemistry - Benchchem.
  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity - Oriental Journal of Chemistry.
  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors - Chemical Methodologies.
  • Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase - J-Stage.
  • WO2014072937A1 - Pharmaceutical compositions containing a pde4 inhibitor and a pi3 delta or dual pi3 delta-gamma kinase inhibitor - Google P

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Protocols & Analytical Methods

Method

Vilsmeier-Haack synthesis protocol for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Application Note: Vilsmeier-Haack Synthesis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde Executive Summary Fluorinated pyrazole-4-carbaldehydes, such as 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Vilsmeier-Haack Synthesis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary

Fluorinated pyrazole-4-carbaldehydes, such as 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, are highly valued building blocks in the development of kinase inhibitors and potent agrochemical fungicides[1][2]. The construction of this heterocyclic core is most efficiently achieved via a Vilsmeier-Haack (VH) formylation and cyclization cascade starting from the corresponding acetophenone[3].

This application note details a robust, self-validating two-phase protocol for synthesizing 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. By strictly controlling the stoichiometry and thermodynamics of the highly electrophilic Vilsmeier reagent, researchers can achieve high-purity yields while minimizing tar formation and side-reactions.

Mechanistic Rationale & Tautomerism

The synthesis relies on the generation of the Vilsmeier reagent (chloromethyleniminium ion) formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3)[4].

The reaction sequence proceeds as follows:

  • Hydrazone Formation: 4'-Ethoxy-3'-fluoroacetophenone is condensed with hydrazine hydrate to form an intermediate hydrazone.

  • Bis-Formylation: The alpha-methyl carbon of the hydrazone undergoes a double electrophilic attack by the Vilsmeier reagent[3].

  • Cyclization: Intramolecular attack by the terminal nitrogen of the hydrazone onto the iminium carbon closes the 5-membered pyrazole ring[5].

  • Hydrolysis: Aqueous quenching and neutralization hydrolyze the remaining iminium group to yield the C4-aldehyde[6].

Note on Tautomerism: In unsubstituted 1H-pyrazoles, the 3-aryl and 5-aryl forms exist in rapid tautomeric equilibrium. Thus, 3-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde and 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde are chemically identical entities.

VH_Mechanism A 4'-Ethoxy-3'-fluoroacetophenone C Hydrazone Intermediate Ar-C(=NNH2)CH3 A->C B Hydrazine Hydrate (EtOH, cat. AcOH) B->C E Electrophilic Attack Bis-formylation at alpha-carbon C->E D Vilsmeier Reagent (VR) [Me2N=CHCl]+ D->E 3-4 eq. F Intramolecular Cyclization (Pyrazoline intermediate) E->F G Hydrolysis & Aromatization (Aqueous Workup) F->G H 5-(4-ethoxy-3-fluorophenyl)- 1H-pyrazole-4-carbaldehyde G->H

Mechanistic workflow of the Vilsmeier-Haack formylation and cyclization cascade.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required for both phases of the synthesis.

ParameterPhase 1: Hydrazone SynthesisPhase 2: Vilsmeier-Haack Cyclization
Substrate 4'-Ethoxy-3'-fluoroacetophenone (1.0 eq)Hydrazone Intermediate (1.0 eq)
Reagents Hydrazine hydrate (1.5 eq), AcOH (cat.)POCl3 (3.0 eq), Anhydrous DMF (Solvent/Reactant)
Temperature 78 °C (Reflux)0 °C (Addition) 80-90 °C (Cyclization)
Time 4 - 6 hours4 - 5 hours
Expected Yield 80 - 85%70 - 75%

Protocol Architecture

Phase 1: Preparation of the Hydrazone Intermediate

Causality: An excess of hydrazine hydrate is used to prevent the formation of symmetrical azines (where one hydrazine molecule reacts with two acetophenone molecules).

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4'-ethoxy-3'-fluoroacetophenone in 20 mL of absolute ethanol.

  • Addition: Add 15.0 mmol of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexane:EtOAc 8:2). The reaction is complete when the ketone spot disappears.

  • Isolation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Filter the resulting precipitate under vacuum, wash with cold ethanol, and dry thoroughly to yield the hydrazone.

Phase 2: Vilsmeier-Haack Formylation and Cyclization

Causality: The use of strictly anhydrous DMF is mandatory, as moisture prematurely hydrolyzes the highly electrophilic chloromethyleniminium ion, severely depressing the yield[5].

Exp_Workflow S1 Step 1 Ice Bath (0 °C) S2 Step 2 VR Formation 30 min S1->S2 S3 Step 3 Hydrazone Addition Dropwise S2->S3 S4 Step 4 Heating (80-90 °C) 4-5 hours S3->S4 S5 Step 5 Ice Quench & Neutralization S4->S5 S6 Step 6 Filtration & Purification S5->S6

Step-by-step experimental workflow for the Vilsmeier-Haack cyclization phase.

  • Vilsmeier Reagent Generation: Purge a dry 100 mL two-neck flask with N₂. Add 10 mL of anhydrous DMF and cool the flask to 0 °C in an ice bath.

  • POCl₃ Addition: Slowly add 30.0 mmol (approx. 2.8 mL) of POCl₃ dropwise over 20 minutes. Critical: Maintain the internal temperature below 5 °C. The reaction is highly exothermic; exceeding this temperature can liberate dimethylamine, leading to undesired amidation[4]. Stir for 30 minutes at 0 °C until a pale yellow complex forms.

  • Substrate Addition: Dissolve 10.0 mmol of the dried hydrazone (from Phase 1) in 5 mL of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 80-90 °C for 4-5 hours[5].

  • IPC: Monitor by TLC (Hexane:EtOAc 6:4).

  • Quenching: Cool the dark reaction mixture to room temperature and pour it slowly over 100 g of vigorously stirred crushed ice.

  • Neutralization (Self-Validating Step): Carefully add saturated aqueous NaHCO₃ or 10% NaOH dropwise until the pH reaches ~7.0. Causality: Neutralization is strictly required to drive the hydrolysis of the iminium intermediate to the target carbaldehyde and to precipitate the free pyrazole base[6].

  • Isolation: Stir the neutralized suspension overnight to ensure complete precipitation. Filter the pale yellow solid, wash thoroughly with distilled water to remove DMF and phosphate salts, and purify via recrystallization from ethanol.

References

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions Arkivoc URL:[Link][6]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes National Center for Biotechnology Information (PMC) URL:[Link][5]

  • Vilsmeier-Haack Reaction Master Organic Chemistry URL:[Link][4]

  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles ResearchGate URL:[Link][3]

  • Discovery of Novel Oxathiapiprolin Derivatives as Potent Fungicide Candidates Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][2]

Sources

Application

Application Notes &amp; Protocols: Schiff Base Condensation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Document ID: AN-PYR-SB-2603 Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel Schiff bases via condensation...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-PYR-SB-2603

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis of novel Schiff bases via condensation reaction, utilizing the versatile heterocyclic building block, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. We present a detailed rationale for the synthesis of the core pyrazole aldehyde, followed by robust, step-by-step protocols for its conversion into a diverse range of Schiff base derivatives. The guide emphasizes the underlying chemical principles, offers insights into reaction optimization, and provides methods for the structural characterization of the final products. The significance of the pyrazole scaffold, known for its wide spectrum of biological activities, underscores the importance of these synthetic routes in modern medicinal chemistry.[1][2][3]

Introduction: The Significance of Pyrazole-Based Schiff Bases

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it an attractive framework for designing molecules that interact with biological targets. When conjugated with the azomethine (-CH=N-) group of a Schiff base, the resulting molecules often exhibit enhanced and diverse pharmacological profiles, including antimicrobial, anti-inflammatory, anti-diabetic, and cytotoxic activities.[1][2][5][6]

The target aldehyde, 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, is a particularly valuable synthon. The 4-ethoxy-3-fluorophenyl moiety provides specific lipophilic and electronic characteristics that can modulate a molecule's pharmacokinetic properties and binding affinity. This guide provides the necessary protocols to leverage this advanced intermediate for the synthesis of novel chemical entities.

Synthesis of the Core Intermediate: 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

The most reliable and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10] The reaction proceeds via electrophilic substitution on the electron-rich pyrazole ring.[8]

The synthesis begins with the corresponding hydrazone precursor, which is cyclized and formylated in a one-pot procedure.

G cluster_start Starting Materials cluster_reagents Vilsmeier-Haack Reagents A 4-Ethoxy-3-fluoroacetophenone P1 Formation of Hydrazone (Intermediate) A->P1 B Hydrazine Hydrate B->P1 C POCl₃ (Phosphorus Oxychloride) P2 In situ formation of Vilsmeier Reagent [ClCH=N(Me)₂]⁺Cl⁻ C->P2 D DMF (N,N-Dimethylformamide) D->P2 P3 Cyclization & Formylation Reaction P1->P3 P2->P3 P4 Aqueous Workup & Neutralization P3->P4 P5 Isolation & Purification (Filtration, Recrystallization) P4->P5 F Final Product: 5-(4-ethoxy-3-fluorophenyl) -1H-pyrazole-4-carbaldehyde P5->F

Caption: Workflow for the Vilsmeier-Haack synthesis of the target pyrazole aldehyde.

Protocol 2.1: Synthesis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Materials:

  • 4-Ethoxy-3-fluoroacetophenone

  • Hydrazine hydrate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Crushed ice

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Hydrazone Formation (Step 1):

    • In a 250 mL round-bottom flask, dissolve 4-ethoxy-3-fluoroacetophenone (1.0 eq) in absolute ethanol.

    • Add hydrazine hydrate (1.2 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the precipitated solid (the hydrazone intermediate), wash with water, and dry under vacuum. This intermediate is often used directly in the next step without further purification.

  • Vilsmeier-Haack Reaction (Step 2):

    • Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (10 volumes relative to the hydrazone) and cool it to 0 °C in an ice bath.

    • Add POCl₃ (3.0 eq) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. Stir for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

    • Add the hydrazone from Step 1 (1.0 eq) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C for 8-10 hours.[11]

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with constant stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • The solid product will precipitate out. Stir the slurry for 30 minutes to ensure complete precipitation.

    • Filter the solid product, wash thoroughly with cold water to remove inorganic salts, and dry.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a solid.[11]

Schiff Base Condensation: Principles & Mechanism

The formation of a Schiff base (or imine) is a reversible condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[12][13][14] The reaction mechanism proceeds in two main stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms an unstable tetrahedral intermediate called a carbinolamine (or hemiaminal).[12][15]

  • Dehydration: The carbinolamine is then protonated (often by an acid catalyst) at the oxygen atom, making water a good leaving group. Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the stable carbon-nitrogen double bond (azomethine) of the Schiff base.[13][16]

The reaction is pH-dependent. Mildly acidic conditions (pH 4-5) are often optimal because the acid catalyzes the dehydration step; however, strongly acidic conditions will protonate the starting amine, rendering it non-nucleophilic and inhibiting the initial addition step.[13][15]

Caption: General mechanism of acid-catalyzed Schiff base formation.

Protocols for Schiff Base Synthesis

The following protocols provide a robust starting point for the synthesis of a wide array of Schiff bases from the target pyrazole aldehyde.

Protocol 4.1: General Procedure (Solvent-Based, Catalytic Acid)

This is the most common and versatile method, suitable for a wide range of aromatic and aliphatic amines.

Materials:

  • 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

  • Primary amine of choice (e.g., aniline, benzylamine, sulfanilamide)

  • Solvent (e.g., Ethanol, Methanol)[14][17]

  • Catalyst: Glacial Acetic Acid[18]

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve the pyrazole aldehyde (1.0 eq) in a suitable volume of ethanol (e.g., 20-30 mL).

  • Add the primary amine (1.0-1.1 eq) to the solution. If the amine is a solid, dissolve it in a minimum amount of ethanol before adding.

  • Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C for ethanol) with stirring.

  • Monitor the reaction progress using TLC (a common eluent system is ethyl acetate/hexane). The reaction is typically complete within 4-10 hours.[18]

  • Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate directly from the solution.

  • If precipitation occurs, collect the solid by filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Caption: Experimental workflow for a typical Schiff base synthesis.

Protocol 4.2: Green Chemistry Approach (Aqueous Medium)

For certain substrates, water can serve as an excellent solvent, offering environmental benefits and sometimes rate acceleration. This method is particularly effective when the product is insoluble in water, simplifying isolation.[19]

Procedure:

  • In a flask, create a suspension of the pyrazole aldehyde (1.0 eq) and the primary amine (1.0 eq) in water.

  • Stir the mixture vigorously at room temperature or with gentle heating (50-60 °C).

  • The reaction often proceeds rapidly, with the solid product precipitating out of the aqueous medium.

  • Monitor the reaction by TLC.

  • Once complete, filter the solid product, wash thoroughly with water, and dry. This method often yields a product of high purity without the need for further recrystallization.[19]

Reaction Optimization

The efficiency of Schiff base synthesis can be influenced by several factors. The following table summarizes key parameters and provides rationale for their selection.

ParameterOptionsRationale & Expert InsightsReferences
Solvent Ethanol, MethanolProtic solvents that readily dissolve reactants and are easy to remove. Methanol is often faster due to its lower boiling point.[14][17]
DMF, TolueneHigh-boiling aprotic solvents. Toluene can be used with a Dean-Stark trap to azeotropically remove water, driving the equilibrium towards the product.[20]
WaterAn environmentally benign "green" solvent. Can accelerate reactions and simplifies product isolation if the product is insoluble.[19][21]
Catalyst Glacial Acetic AcidProvides the mild acidic environment needed to catalyze the dehydration step without fully protonating the amine nucleophile.[14][18]
Triethylamine (TEA)A basic catalyst that can be useful in specific cases, particularly when reactants are sensitive to acid.[20]
None (Neat/Grinding)Solvent-free conditions can be achieved by grinding the two solid reactants together, sometimes with a drop of acetic acid. This is a highly efficient green chemistry method.[20][22]
Temperature Room TemperatureSufficient for highly reactive aldehydes and amines.[19]
RefluxMost common condition. Increased kinetic energy accelerates the reaction rate, especially for less reactive partners.[17][18]
Stoichiometry 1:1 or 1:1.1 (Aldehyde:Amine)A slight excess of the amine can help drive the reaction to completion, especially if the amine is volatile.-

Characterization of Pyrazole-Schiff Bases

Confirmation of the product structure is essential. The formation of the azomethine group gives rise to distinct spectroscopic signals.

TechniqueFunctional GroupExpected Signal / ObservationReferences
¹H NMR Azomethine (-CH=N-)A characteristic singlet appears in the downfield region, typically between δ 8.6 - 8.9 ppm . The disappearance of the aldehyde proton signal (usually δ 9.5-10.5 ppm) is also a key indicator.[5][17][18]
¹³C NMR Azomethine (-CH=N-)The imine carbon signal typically appears in the range of δ 157 - 161 ppm .[1]
FT-IR C=N Stretch (Azomethine)A strong absorption band is observed in the region of 1615 - 1630 cm⁻¹ . The disappearance of the C=O stretch from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3400 cm⁻¹) confirms reaction completion.[17][23]
Mass Spec Molecular Ion PeakThe mass spectrum should show a molecular ion peak [M]⁺ or protonated peak [M+H]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base.[17]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficient heating or reaction time. 2. Deactivated amine (sterically hindered or electron-withdrawing groups). 3. Catalyst issue (too much acid or no catalyst).1. Increase reflux time and monitor by TLC. 2. Switch to a higher boiling solvent like toluene with a Dean-Stark trap to remove water. 3. Ensure only a catalytic amount of acid is used (2-4 drops).
Impure Product 1. Unreacted starting materials. 2. Formation of side products.1. Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol). 2. Recrystallize the product from a suitable solvent system. Column chromatography may be necessary for non-crystalline products.
Product Hydrolysis The C=N bond is reversible and can hydrolyze back to the aldehyde and amine, especially in the presence of water and acid.Ensure the final product is stored in a dry environment. Avoid acidic conditions during workup and storage. The hydrolysis is generally slow for crystalline solids.

References

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.). Google Scholar.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). PubMed. [Link]

  • Suitable solvent for Schiff base reaction? (2016). ResearchGate. [Link]

  • In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. (2023). MDPI. [Link]

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. [Link]

  • Theoretical Studies on the Reaction Mechanism of Schiff Base Formation from Hexoses. (2024). ACS Publications. [Link]

  • Bioactivity of Schiff bases and pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Overview of Schiff Bases. (2022). IntechOpen. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (2024). PMC. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (n.d.). RSC Publishing. [Link]

  • Simple Techniques for The Synthesis and Evaluation of Schiff Bases. (2024). ResearchGate. [Link]

  • Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach. (2024). STM Journals. [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). Semantic Scholar. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (n.d.). PMC. [Link]

  • Schiff base. (n.d.). Wikipedia. [Link]

  • Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. (2023). Taylor & Francis Online. [Link]

  • Fast Knoevenagel Condensations Catalyzed by an Artificial Schiff-Base-Forming Enzyme. (2016). ACS Publications. [Link]

  • What is the most suitable solvent to use in reducing a schiff base with sodium borohydrate and what is the most effective method in doing so? (2014). ResearchGate. [Link]

  • Synthesis,Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. (n.d.). SciSpace. [Link]

  • Synthesis, characterization of Schiff base Pyrazolone compound. (n.d.). International Science Community Association. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). MDPI. [Link]

  • Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. (n.d.). PMC. [Link]

  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.). Taylor & Francis Online. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. (n.d.). ResearchGate. [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Thieme. [Link]

  • The Chemistry of Schiff Base Formation: Impact on Flavor, Aging, and Shelf Life. (n.d.). Google Scholar.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. [Link]

  • Schiff bases derived: Significance and symbolism. (n.d.). Google Scholar.
  • Synthesis,Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. (n.d.). Semantic Scholar. [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (n.d.). SciELO Colombia. [Link]

  • A proposed mechanism for the synthesis of a Schiff base. (n.d.). ResearchGate. [Link]

  • Part-5. Review on use of Chiral Schiff base Complexes as Catalyst. (2022). ResearchGate. [Link]

  • Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. (n.d.). PMC. [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. [Link]

  • 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). ResearchGate. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (n.d.). eGrove. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

Sources

Method

Application Note: The Strategic Utility of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry

Abstract This technical guide provides an in-depth exploration of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a highly valuable and versatile intermediate in contemporary drug discovery. We will elucidate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a highly valuable and versatile intermediate in contemporary drug discovery. We will elucidate the strategic importance of its structural motifs—the pyrazole core, the aldehyde functional group, and the specifically substituted phenyl ring—in the context of medicinal chemistry. This document serves as a practical resource for researchers, scientists, and drug development professionals by detailing field-proven protocols for its application in the synthesis of advanced pharmaceutical agents, with a particular focus on the development of kinase inhibitors.

Introduction: A Privileged Scaffold in Drug Design

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde has emerged as a critical building block for the synthesis of complex therapeutic molecules. The pyrazole core is recognized as a "privileged scaffold," meaning it is a recurring structural motif in numerous biologically active compounds and approved drugs, often targeting key enzymes like kinases and cyclooxygenases.[1] The aldehyde at the 4-position provides a versatile chemical handle for a variety of transformations, enabling the systematic exploration of a compound's structure-activity relationship (SAR).

The true value of this intermediate, however, lies in the synergistic combination of its components:

  • The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere of other key structures and can engage in crucial hydrogen bonding interactions with protein targets. Its unique electronic properties contribute to the overall pharmacological profile of the final molecule.[1]

  • The Aldehyde Handle: As a reactive electrophile, the formyl group is amenable to a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the facile introduction of diverse chemical functionalities, which is essential for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.

  • The 3-Fluoro-4-ethoxyphenyl Moiety: This substitution pattern is a deliberate design choice. The fluorine atom enhances metabolic stability by strengthening the C-F bond against oxidative metabolism and can improve binding affinity to target proteins through specific electronic interactions.[2] The ethoxy group modulates lipophilicity and can provide an additional vector for hydrogen bonding. This strategic fluorination is a common tactic to improve drug-like properties.[3][4]

Below is a summary of the key physicochemical properties of the title compound.

PropertyValue
Molecular Formula C₁₂H₁₁FN₂O₂
Molecular Weight 234.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, Methanol, Dichloromethane
Storage Store at 2-8°C under an inert atmosphere

Core Application: Synthesis of HPK1 Inhibitors for Immunotherapy

A prominent and recent application of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1 is a negative regulator of T-cell activation, making it a high-value target for cancer immunotherapy. Inhibiting HPK1 can enhance the body's immune response against tumors.

A key patent application outlines the use of this pyrazole carbaldehyde intermediate to construct a series of potent HPK1 inhibitors. The core synthetic strategy involves a reductive amination reaction, a cornerstone of medicinal chemistry, to couple the aldehyde with a variety of amine-containing fragments.

The general workflow for synthesizing such inhibitors is outlined below.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Product & Analysis A 5-(4-ethoxy-3-fluorophenyl)- 1H-pyrazole-4-carbaldehyde C Reductive Amination A->C B Primary/Secondary Amine (R1R2NH) B->C D Crude Product C->D Yields Aminated Pyrazole E Purification (e.g., Column Chromatography) D->E F Characterized Inhibitor E->F Pure Compound

Caption: General workflow for synthesizing HPK1 inhibitors.

This workflow demonstrates how the aldehyde serves as the key electrophilic partner, enabling the covalent linkage to various amine-bearing fragments, which are explored to optimize binding to the HPK1 active site.

Detailed Experimental Protocols

The following protocols are detailed methodologies for common and powerful transformations using 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Protocol 1: Reductive Amination for C-N Bond Formation

This protocol describes the synthesis of a secondary amine derivative, a common step in the generation of kinase inhibitors.

Principle: The reaction proceeds in two stages within a single pot. First, the aldehyde reacts with a primary amine to form a transient imine intermediate. A mild, selective reducing agent, sodium triacetoxyborohydride (STAB), then reduces the imine C=N bond to a stable C-N single bond. STAB is chosen for its high selectivity for imines over other carbonyls and its tolerance of mildly acidic conditions which favor imine formation.

G start Aldehyde + Primary Amine imine Imine Formation (Schiff Base) start->imine [H+] cat. reduction Reduction with NaBH(OAc)₃ imine->reduction Addition of STAB product Final Secondary Amine reduction->product

Caption: The reductive amination reaction pathway.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)
5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde234.231.0 g4.27
Representative Primary Amine (e.g., Aniline)93.130.44 g4.70 (1.1 eq)
Sodium Triacetoxyborohydride (STAB)211.941.36 g6.41 (1.5 eq)
Dichloroethane (DCE)-20 mL-
Acetic Acid (glacial)60.05~0.25 mL~4.27 (1.0 eq)

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 g, 4.27 mmol).

  • Add dichloroethane (20 mL) and stir to dissolve the starting material.

  • Add the primary amine (e.g., aniline, 0.44 g, 4.70 mmol) followed by glacial acetic acid (0.25 mL, 4.27 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, carefully add sodium triacetoxyborohydride (1.36 g, 6.41 mmol). Note: The reaction may effervesce slightly.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine all organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A crystalline solid or viscous oil. The yield should be in the range of 75-95%.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of the aldehyde proton at ~9.8 ppm and appearance of a new methylene bridge), ¹³C NMR, and Mass Spectrometry (to confirm the expected molecular weight).

  • Troubleshooting: If the reaction stalls, a small additional portion of STAB can be added. If the starting aldehyde is insoluble, gentle warming or sonication can be applied. Ensure all reagents and solvents are dry, as water can hydrolyze the imine and deactivate the reducing agent.

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

This protocol details a Knoevenagel condensation, a classic reaction to form α,β-unsaturated systems, which are themselves valuable intermediates for further derivatization (e.g., via Michael addition).

Principle: The reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile), catalyzed by a weak base like piperidine or ammonium carbonate. The base deprotonates the active methylene compound to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the final condensed product.

Materials & Reagents:

ReagentM.W.AmountMoles (mmol)
5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde234.231.0 g4.27
Malononitrile66.060.28 g4.27 (1.0 eq)
Piperidine85.15~20 µLCatalytic
Ethanol-15 mL-

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 g, 4.27 mmol) and malononitrile (0.28 g, 4.27 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (approx. 20 µL) to the solution.

  • Heat the reaction mixture to reflux (approx. 80°C) and stir for 2-3 hours.

  • Monitor the reaction progress by TLC. A new, less polar spot corresponding to the product should appear.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with cold ethanol (2 x 5 mL) and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to obtain the pure product.

Self-Validation & Troubleshooting:

  • Expected Outcome: A colored crystalline solid with a high yield (typically >90%).

  • Characterization: Confirm the structure using ¹H NMR (disappearance of the aldehyde proton and appearance of a new vinylic proton), IR spectroscopy (presence of a strong nitrile stretch at ~2220 cm⁻¹), and Mass Spectrometry.

  • Troubleshooting: If the reaction is slow, a slightly stronger base or longer reaction time may be required. Ensure the active methylene compound is of high purity. For less reactive partners, a Dean-Stark apparatus can be used to remove water and drive the reaction to completion.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and associated reagents.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8°C), away from strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a strategically designed pharmaceutical intermediate that provides a robust platform for the synthesis of novel therapeutic agents. Its constituent parts—a privileged pyrazole core, a versatile aldehyde handle, and a metabolically stabilized phenyl ring—make it an ideal starting material for building complex molecules with tailored pharmacological profiles. The protocols detailed herein for reductive amination and Knoevenagel condensation represent reliable and scalable methods for leveraging this intermediate in drug discovery programs, particularly in the pursuit of next-generation kinase inhibitors.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(1), 27-34. Available at: [Link]

  • INEOS OPEN. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]

  • Bassyouni, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]

  • ResearchGate. (2014). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. Available at: [Link]

  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Tokala, R., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. Available at: [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Meanwell, N. A. (2024). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Molecules. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI. Available at: [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. Available at: [Link]

  • Google Patents. (2005). A process for producing 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carboxylic acid fluorides.
  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. Available at: [Link]

  • Liu, T., et al. (2023). Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 141, 106811. Available at: [Link]

  • Garg Lab, UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Yue, E. W., et al. (2002). Synthesis and Evaluation of Indenopyrazoles as Cyclin-Dependent Kinase Inhibitors. 3. Structure Acti. Journal of Medicinal Chemistry, 45(24). Available at: [Link]

  • European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available at: [Link]

  • Cerniauskaite, J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]

  • Kumar, B. C., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 55-59. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.
  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1204. Available at: [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

  • Ni, K., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(20), 11740–11745. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5432. Available at: [Link]

  • ResearchGate. (2025). Application of Fluorine in Drug Design. Available at: [Link]

Sources

Application

Application Note: Chemoselective Reduction of 5-(4-Ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde to its Corresponding Pyrazole Alcohol

Executive Summary The reduction of heteroaromatic carbaldehydes to their corresponding primary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of heteroaromatic carbaldehydes to their corresponding primary alcohols is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. This application note details a highly efficient, chemoselective protocol for the reduction of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde to (5-(4-ethoxy-3-fluorophenyl)-1H-pyrazol-4-yl)methanol . By utilizing sodium borohydride (NaBH₄) in methanol, this method ensures quantitative conversion while preserving the integrity of the fluorinated aromatic ring and the pyrazole core.

Mechanistic Causality & Reagent Selection

Do not view this reaction as a simple functional group interconversion; it is a highly orchestrated sequence of hydride transfer and solvent-mediated protonation.

  • Reagent Choice (NaBH₄ vs. LiAlH₄): Sodium borohydride is a mild, selective hydride donor. Unlike Lithium Aluminum Hydride (LiAlH₄), which is overly aggressive and poses significant safety hazards, NaBH₄ selectively targets the highly electrophilic C4-aldehyde without risking hydrodefluorination of the fluoro-aryl system or over-reduction of the pyrazole ring[1].

  • Solvent Dynamics (Methanol): Methanol (MeOH) serves a dual purpose. First, it solubilizes both the organic substrate and the inorganic reducing agent. Second, it acts as the immediate proton source. Upon hydride delivery to the carbonyl carbon, a tetrahedral alkoxide intermediate is formed, which is rapidly protonated by MeOH to release the primary alcohol[2].

  • Stoichiometric Causality: The pyrazole ring possesses an acidic N-H bond (pKa ~14). NaBH₄ can act as a base, deprotonating this N-H bond and evolving hydrogen gas (H₂). Because this acid-base side reaction irreversibly consumes one equivalent of hydride, a stoichiometric excess of NaBH₄ (typically 1.5 to 2.0 equivalents) is strictly required to drive the aldehyde reduction to completion[3].

Mechanism Aldehyde C4-Carbaldehyde Electrophilic Center Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Hydride NaBH4 (Hydride Donor) Hydride->Alkoxide H- Transfer SideRxn Pyrazole N-H Deprotonation Hydride->SideRxn Acid-Base Rxn Solvent MeOH (Proton Source) Product Primary Alcohol (Target) Solvent->Product H+ Transfer Alkoxide->Product Protonation Excess Requires >1.0 eq NaBH4 SideRxn->Excess Consumes Hydride

Caption: Mechanistic logic of NaBH4 reduction highlighting the required hydride excess due to N-H acidity.

Quantitative Data & Materials

The following table summarizes the optimized stoichiometric ratios for a standard 1.0-gram scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde 234.231.001.00 gStarting Substrate
Sodium Borohydride (NaBH₄) 37.832.00323 mgHydride Source
Methanol (MeOH) 32.04-15 mLSolvent / Proton Source
Sat. NH₄Cl (aq) --10 mLMild Quenching Agent
Ethyl Acetate (EtOAc) 88.11-3 × 20 mLExtraction Solvent

Experimental Protocol

This protocol is designed as a self-validating system. Each step includes observable phenomena to ensure the researcher can verify the reaction's progress in real-time.

Workflow Step1 1. Solubilization Substrate in MeOH Step2 2. Hydride Addition NaBH4 at 0 °C Step1->Step2 Step3 3. Reaction Stir at RT (30 min) Step2->Step3 Step4 4. Quenching Sat. NH4Cl (aq) Step3->Step4 Step5 5. Extraction EtOAc / Brine Step4->Step5 Step6 6. Isolation Pure Pyrazole Alcohol Step5->Step6

Caption: Step-by-step experimental workflow for the chemoselective reduction of pyrazole-4-carbaldehyde.

Step-by-Step Methodology:
  • Preparation & Solubilization: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.00 g, 4.27 mmol). Add absolute methanol (15 mL) and stir until a homogenous solution is achieved.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of hydride addition and controls the rate of hydrogen gas evolution.

  • Hydride Addition: Add NaBH₄ (323 mg, 8.54 mmol) portion-wise over 5 minutes.

    • Self-Validation Check: Effervescence (H₂ gas) will be immediately visible. This confirms the reagent is active and the expected deprotonation of the pyrazole N-H is occurring[4].

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 30 to 45 minutes.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/EtOAc eluent system. The starting aldehyde will appear as a higher Rf spot (UV active), while the product alcohol will appear as a lower Rf spot due to increased hydrogen bonding.

  • Quenching: Once TLC confirms complete consumption of the starting material, cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl (10 mL) dropwise.

    • Causality: NH₄Cl (pH ~5.5) safely neutralizes excess NaBH₄ and hydrolyzes any boron-alkoxide complexes without protonating the pyrazole nitrogen (which would pull the product into the aqueous layer)[1].

  • Extraction & Isolation: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the remaining aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (5-(4-ethoxy-3-fluorophenyl)-1H-pyrazol-4-yl)methanol as a solid.

Analytical Self-Validation

To guarantee the structural integrity of the synthesized product, verify the following analytical markers:

  • ¹H NMR (DMSO-d6 or CDCl₃):

    • Disappearance: The sharp singlet corresponding to the aldehyde proton (~9.8 - 10.0 ppm) must be completely absent.

    • Appearance: A new singlet (or doublet if coupled to the OH) integrating to 2 protons will appear around 4.4 - 4.6 ppm, corresponding to the newly formed benzylic-type -CH₂- group[4].

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ ion at m/z 237.1 (Calculated for C₁₂H₁₄FN₂O₂⁺).

References

  • [4] MDPI. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. Available at:

  • [3] Institute of Molecular and Translational Medicine. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Available at:

  • [1] OrgoSolver. NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. Available at:

  • [2] Master Organic Chemistry. Addition of NaBH4 to aldehydes to give primary alcohols. Available at:

Sources

Method

reductive amination procedures for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Application Note: Advanced Reductive Amination Strategies for 5-(4-Ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde Executive Summary & Chemical Rationale In modern drug discovery, fluorinated phenylpyrazoles are privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reductive Amination Strategies for 5-(4-Ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary & Chemical Rationale

In modern drug discovery, fluorinated phenylpyrazoles are privileged scaffolds frequently utilized in the development of kinase inhibitors and agrochemical agents. The functionalization of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde via reductive amination is a critical transformation for installing solubilizing basic amines or bridging motifs.

However, this specific building block presents unique physicochemical challenges:

  • Electronic Deactivation: The electron-donating nature of the pyrazole ring reduces the electrophilicity of the C4-aldehyde, slowing down initial imine formation.

  • Chemoselectivity: The unprotected pyrazole nitrogen (NH) is weakly nucleophilic. Without optimized conditions, competitive dimerization or oligomerization can occur.

  • Over-alkylation: When utilizing primary amines, the resulting secondary amine product is often more nucleophilic than the starting material, leading to unwanted tertiary amine byproducts[1].

To navigate these challenges, a Senior Application Scientist must select reducing agents and solvent systems based on strict mechanistic causality rather than generic protocols. This guide outlines three self-validating, field-proven methodologies tailored specifically for this pyrazole-4-carbaldehyde scaffold.

Mechanistic Pathway

Reductive amination is not a single concerted reaction, but a cascade comprising condensation, dehydration, and hydride transfer. The reducing agent must be carefully selected so that it selectively reduces the transient iminium ion without prematurely reducing the starting aldehyde into a dead-end primary alcohol[2].

Mechanism A 5-(4-Ethoxy-3-fluorophenyl)- 1H-pyrazole-4-carbaldehyde C Carbinolamine Intermediate A->C Nucleophilic Addition B Amine (1° or 2°) B->C D Iminium Ion (Electrophile) C->D -H₂O (Equilibrium) E Alkylated Amine Product D->E Hydride Transfer (STAB / Pic-BH₃)

Mechanistic pathway of reductive amination for pyrazole-4-carbaldehydes.

Quantitative Comparison of Reducing Agents

To ensure reproducibility and safety, the choice of hydride source is paramount. The table below summarizes the quantitative and qualitative parameters for reagents applied to pyrazole-4-carbaldehydes.

Reducing AgentOptimal SolventChemoselectivity (Iminium vs. Aldehyde)Toxicity / Byproduct ProfilePrimary Application for Pyrazole Scaffold
NaBH(OAc)₃ (STAB) DCE, DCM, THFExcellent Low (Generates Acetic Acid)Direct amination with 2° amines[1]
2-Picoline Borane (Pic-BH₃) MeOH, H₂O, EtOHExcellent Low (Green alternative)Protic conditions, amine HCl salts[3]
NaBH₃CN MeOH, EtOHGoodHigh (Risk of HCN gas)Legacy stepwise aminations[4]
NaBH₄ MeOH, EtOHPoor (Reduces aldehyde rapidly)LowStepwise amination only after imine forms[2]

Validated Experimental Protocols

Protocol A: Direct Reductive Amination with Secondary Amines (The STAB Method)

Causality: Secondary amines readily condense with aldehydes to form highly electrophilic iminium ions. Sodium triacetoxyborohydride (STAB) is the gold standard here because its electron-withdrawing acetate groups stabilize the boron-hydride bonds, making it too weak to reduce the starting pyrazole-4-carbaldehyde, but reactive enough to trap the iminium ion instantly[1]. 1,2-Dichloroethane (DCE) is utilized as it provides optimal solubility for the pyrazole scaffold and accelerates the reaction compared to THF[5].

Step-by-Step Workflow:

  • Preparation: In an oven-dried flask under N₂, dissolve 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (1.0 eq, ~0.5 mmol) and the secondary amine (1.1 eq) in anhydrous DCE (0.2 M).

  • Activation: Stir at room temperature for 15 minutes to allow the pre-equilibrium of the carbinolamine intermediate.

  • Reduction: Add STAB (1.5 eq) in one portion. The suspension may become cloudy. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The disappearance of the aldehyde mass[M+H]⁺ and the appearance of the product mass confirms complete hydride transfer.

  • Quench & Workup: Critical step. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Why? This neutralizes the acetic acid byproduct generated by STAB and destroys unreacted hydride, preventing post-extraction side reactions. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Stepwise Amination with Primary Amines (The Titanium Method)

Causality: Primary amines form neutral imines rather than charged iminium ions. STAB reduces neutral imines very slowly. Furthermore, direct reduction often leads to over-alkylation (tertiary amine formation)[1]. To prevent this, Titanium(IV) isopropoxide[Ti(OiPr)₄] is used as both a Lewis acid to activate the aldehyde and a water scavenger to drive quantitative imine formation before any reducing agent is introduced.

Step-by-Step Workflow:

  • Imine Formation: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) and primary amine (1.05 eq) in anhydrous THF (0.2 M). Add Ti(OiPr)₄ (1.5 eq). Stir at room temperature for 6–12 hours.

  • Reduction: Once LC-MS confirms complete conversion to the imine, cool the flask to 0 °C. Add NaBH₄ (1.0 eq) or Pic-BH₃ (1.0 eq)[2]. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Quench & Workup: Add water (1 mL per mmol of Ti) to hydrolyze the titanium complex. Self-Validation: A dense, white precipitate of TiO₂ will immediately form, confirming the destruction of the Lewis acid.

  • Filtration: Do not attempt direct extraction. Filter the entire heterogeneous mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Extract the filtrate, dry, and concentrate.

Protocol C: Green/Protic Amination (The 2-Picoline Borane Method)

Causality: Many pharmaceutical amines are supplied as hydrochloride (HCl) salts, which possess poor solubility in DCE/DCM and require protic solvents like Methanol (MeOH). STAB rapidly decomposes in MeOH. 2-Picoline borane (Pic-BH₃) is highly stable in protic media and is a non-toxic, scalable replacement for the highly hazardous NaBH₃CN[6],[4],[3].

Step-by-Step Workflow:

  • Preparation: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) and the amine·HCl salt (1.2 eq) in MeOH (0.2 M).

  • Catalysis: If the amine is a free base, add a catalytic amount of glacial acetic acid (10 mol%) to facilitate iminium formation.

  • Reduction: Add 2-Picoline borane (1.2 eq) as a solid. Stir at room temperature for 4–8 hours.

  • Quench & Workup: Add 1M HCl (aq) to quench residual borane (Caution: minor H₂ gas evolution)[3]. Stir for 10 minutes. Basify the aqueous layer to pH 9 using 1M NaOH, then extract with EtOAc. Dry and concentrate to yield the pure pyrazole amine.

References

  • Reductive amination with 2-picoline-borane complex - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Source: Ludger / Proteomics (2010)
  • Source: INEOS OPEN (2021)
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures (1996)
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable Source: ACS GCI Pharmaceutical Roundtable URL
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in NMR spectroscopy: resolving peak overlap in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in NMR spectroscopy: resolving peak overlap in the spectrum of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. The complex substitution pattern of this molecule can lead to crowded spectral regions, obscuring vital structural information. This document will equip you with the strategies and protocols to overcome these challenges.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant peak overlap in the aromatic region of my ¹H NMR spectrum for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. What are the first steps I should take?

A1: Initial troubleshooting should focus on simple, non-destructive methods that can be performed on your existing sample. The goal is to subtly alter the chemical environment to induce differential chemical shifts among the overlapping protons.

A recommended starting workflow is:

  • Re-assess Sample Concentration: High sample concentrations can lead to peak broadening due to intermolecular interactions. Diluting your sample may improve resolution.[1]

  • Change the NMR Solvent: This is often the most effective initial step.[1][2] Acquiring the spectrum in a different deuterated solvent can induce "solvent effects," which are changes in chemical shifts that might resolve the overlapping signals.[1][3][4][5] For aromatic compounds, switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ or pyridine-d₅ can cause significant, often beneficial, shifts.[2][5]

  • Vary the Temperature (VT-NMR): Acquiring spectra at different temperatures can help resolve signals, especially if the overlap is due to conformational exchange on the NMR timescale.[1][6]

Q2: I've tried changing the solvent, but the aromatic signals are still crowded. What's the next logical step?

A2: If basic troubleshooting doesn't suffice, it's time to employ more advanced NMR techniques. Two-dimensional (2D) NMR experiments are powerful tools for resolving overlap by spreading the signals into a second dimension.[7][8]

For your specific molecule, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-4 bonds).[9][10] It will help you trace the connectivity within the ethoxy group and the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons.[9][10] This is invaluable for spreading out overlapping proton signals by using the much larger chemical shift dispersion of ¹³C.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[9][10] It is crucial for piecing together the different fragments of the molecule and confirming the overall structure.[11][12][13]

These techniques, used in combination, can provide a complete and unambiguous assignment of your molecule's ¹H and ¹³C NMR spectra, even with significant overlap in the 1D spectrum.[11][12][13][14]

Q3: The signals for the ethoxy group (-OCH₂CH₃) are overlapping with other aliphatic or aromatic signals. How can I resolve these?

A3: Overlap involving the ethoxy group can be tackled with a combination of the techniques already mentioned.

  • 2D NMR: A COSY spectrum will clearly show the correlation between the methylene (-CH₂) and methyl (-CH₃) protons of the ethoxy group. An HSQC spectrum will separate the proton signals based on the chemical shifts of their attached carbons, effectively resolving them from other overlapping signals.[9][10]

Lanthanide Reagent Type Effect on Chemical Shift Common Example
Europium-basedDownfield shiftEu(fod)₃
Praseodymium-basedUpfield shiftPr(fod)₃

A summary of common lanthanide shift reagents and their effects.

Troubleshooting Protocols
Protocol 1: Solvent Study for Peak Resolution

This protocol details the process of using different deuterated solvents to resolve overlapping NMR signals.

Methodology:

  • Initial Spectrum: Dissolve 5-10 mg of your 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde sample in ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the CDCl₃ under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube. Ensure the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the same experimental conditions (temperature, number of scans) as the first.

  • Analysis: Compare the two spectra, paying close attention to the aromatic and ethoxy regions to see if the solvent-induced shifts have resolved the overlapping signals.

Protocol 2: 2D NMR for Structural Elucidation

This section provides a general workflow for acquiring and interpreting key 2D NMR spectra.

1. COSY (Correlation Spectroscopy) Experiment

  • Purpose: To identify scalar-coupled protons.[10]

  • Methodology:

    • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.

    • Instrument Setup: Tune and match the probe for ¹H, lock the spectrometer on the deuterium signal, and shim the magnetic field.

    • Acquisition: Use a standard COSY pulse sequence (e.g., cosygpqf). Acquire with appropriate spectral widths and a sufficient number of increments in the indirect dimension (F1).

    • Processing & Analysis: Perform a 2D Fourier transform and phase correction. Analyze the cross-peaks, which indicate J-coupling between protons.

2. HSQC (Heteronuclear Single Quantum Coherence) Experiment

  • Purpose: To correlate protons with their directly attached ¹³C atoms.[10]

  • Methodology:

    • Sample Preparation: Same as for the COSY experiment. A slightly higher concentration may be beneficial.

    • Instrument Setup: Tune and match the probe for both ¹H and ¹³C. Lock and shim as for the COSY experiment.

    • Acquisition: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). Set the spectral widths to cover the expected proton and carbon chemical shift ranges.

    • Processing & Analysis: Perform a 2D Fourier transform and phase correction. Each cross-peak represents a direct C-H bond.

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.[10]

  • Methodology:

    • Sample Preparation: Same as for the HSQC experiment.

    • Instrument Setup: Tune and match for both ¹H and ¹³C. Lock and shim.

    • Acquisition: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). The long-range coupling constant is typically set to an average of 8 Hz.

    • Processing & Analysis: After 2D Fourier transform and phasing, analyze the cross-peaks to establish connectivity between different parts of the molecule.

Visualizing the Workflow

NMR_Troubleshooting_Workflow cluster_0 Initial Analysis cluster_1 Basic Troubleshooting cluster_2 Advanced Techniques cluster_3 Resolution Start 1D ¹H NMR Acquired Problem Peak Overlap Observed? Start->Problem Solvent Change Solvent (e.g., to Benzene-d₆) Problem->Solvent Yes Resolved Peaks Resolved & Assigned Problem->Resolved No Temperature Vary Temperature (VT-NMR) Solvent->Temperature TwoD_NMR Perform 2D NMR (COSY, HSQC, HMBC) Temperature->TwoD_NMR Overlap Persists LSR Use Lanthanide Shift Reagents TwoD_NMR->LSR Further Resolution Needed LSR->Resolved

Caption: Workflow for resolving overlapping NMR peaks.

TwoD_NMR_Logic cluster_0 2D NMR Strategy cluster_1 Structural Information Yielded COSY COSY (H-H Connectivity) HSQC HSQC (Direct C-H Correlation) COSY->HSQC Identifies spin systems Structure Complete Structural Elucidation COSY->Structure HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC Assigns protons to carbons HSQC->Structure HMBC->Structure

Caption: Logic of using complementary 2D NMR experiments.

References
  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Bothner-By, A. A., & Pople, J. A. (1965). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 43(7), S221-S227. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Slideshare. (n.d.). Lanthanide compounds as shift reagents. Retrieved from [Link]

  • Ali, M. S., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5438. [Link]

  • ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? Retrieved from [Link]

  • Patsnap. (2025, September 22). Optimal NMR Sampling: Impact on Signal Resolution. Retrieved from [Link]

  • Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1834. [Link]

  • Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 1-60. [Link]

  • Yonezawa, T., Morishima, I., & Fukui, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40(4), 850-854. [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • Scarpato, M., et al. (2022). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules, 27(19), 6543. [Link]

  • Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance, 169(2), 244-255. [Link]

  • Elyashberg, M. E., et al. (2004). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Journal of Chemical Information and Modeling, 44(5), 1625-1634. [Link]

  • Vilca, F. Z., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2167-2177. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Pretsch, E., et al. (1999). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 16(2), 241-248. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • JoVE. (2024, April 4). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Elguero, J., et al. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 14(8), e202500123. [Link]

  • Wathon, M. I., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215. [Link]

  • Shahani, T., et al. (2011). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2889. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2188. [Link]

Sources

Optimization

column chromatography solvent systems for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde purification

Welcome to the Technical Support Center. The purification of highly functionalized nitrogen heterocycles like 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde presents unique chromatographic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of highly functionalized nitrogen heterocycles like 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde presents unique chromatographic challenges. This guide synthesizes field-proven methodologies to help you overcome peak tailing, chemical degradation on the column, and poor regioisomer resolution.

Part 1: Core Troubleshooting Guide

Issue 1: Severe Peak Tailing and Low Mass Recovery

Q: My compound streaks down the entire TLC plate and elutes as a massive, broad band during column chromatography. How do I fix this?

The Causality: The issue stems from the 1H-pyrazole core. Standard normal-phase silica gel ( SiO2​ ) is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–8.5). The pyrazole ring contains both a hydrogen-bond donating secondary amine (N-H) and a hydrogen-bond accepting imine nitrogen. These nitrogens interact strongly with the acidic silanols, causing the molecule to adhere irreversibly to the stationary phase, resulting in severe streaking and poor recovery[1].

The Solution: You must neutralize the silica gel. Add 1% v/v Triethylamine (TEA) to your mobile phase[2]. TEA acts as a competing Lewis base; it preferentially binds to and coats the acidic silanol sites, preventing the pyrazole from hydrogen-bonding to the silica. This allows the target compound to elute as a sharp, well-defined band.

Issue 2: On-Column Degradation and Byproduct Formation

Q: I used a Dichloromethane/Methanol (DCM/MeOH) gradient to elute the compound faster, but my post-column NMR shows mass loss and a new byproduct with a peak at ~5.5 ppm and two methoxy singlets. What happened?

The Causality: You have inadvertently synthesized an acetal on the column. The 4-carbaldehyde group is a highly reactive electrophile. Silica gel acts as a mild Brønsted acid catalyst. When you introduce methanol into this acidic environment, the aldehyde undergoes rapid nucleophilic attack by the methanol, converting your target molecule into a dimethyl acetal[3]. The NMR peaks you observe correspond to the new methine proton and the two −OCH3​ groups of the acetal[4].

The Solution: Strictly avoid methanol and other primary alcohols when purifying reactive aldehydes on silica. If you require a highly polar solvent system to elute the compound, use a Hexane/Ethyl Acetate/Isopropanol gradient (isopropanol is sterically hindered and less prone to acetalization) or switch to a Toluene/Acetone system.

Issue 3: Poor Resolution from Regioisomers

Q: My synthesis yielded a mixture of the 5-aryl and 3-aryl pyrazole regioisomers. They co-elute perfectly in Hexane/Ethyl Acetate. How can I separate them?

The Causality: Regioisomers formed during pyrazole synthesis (e.g., via hydrazine condensation) often possess nearly identical dipole moments and polarities in standard aliphatic/ester solvent systems, making them indistinguishable to the silica surface[5].

The Solution: Exploit orthogonal π−π interactions. Switch your solvent system to Toluene/Acetone (e.g., 8:2 to 6:4 gradient) . The aromatic π -system of toluene interacts differently with the subtle electronic variations between the 3-substituted and 5-substituted fluorophenyl rings, often providing the baseline resolution that Hexane/EtOAc cannot achieve.

Part 2: Solvent System Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative and qualitative outcomes of various solvent systems for this specific scaffold.

Solvent SystemModifierChromatographic SelectivityAldehyde StabilityTailing RiskRecommended Use Case
Hexane / EtOAc NoneStandardHighCritical Not recommended (Severe streaking).
Hexane / EtOAc 1% TEAStandardHighLowPrimary Choice : Routine purification of the pure target[1].
Toluene / Acetone 1% TEAOrthogonalHighLowSpecialized : Separating 3-aryl vs. 5-aryl regioisomers.
DCM / Methanol NoneHigh PolarityFailed ModerateDo not use (Causes dimethyl acetal formation)[3].

Part 3: Workflow Visualization

Follow this logical decision tree to determine the exact chromatographic conditions required based on your initial TLC results.

G Start Crude Mixture: 5-(4-ethoxy-3-fluorophenyl)- 1H-pyrazole-4-carbaldehyde TLC Run Initial TLC (Hexane/EtOAc) Start->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 1% v/v Triethylamine (TEA) Tailing->AddTEA Yes Isomer Co-eluting Regioisomer? Tailing->Isomer No AddTEA->Isomer TolAcetone Switch Eluent to Toluene/Acetone Isomer->TolAcetone Yes MeOH Considering DCM/MeOH? Isomer->MeOH No TolAcetone->MeOH Acetal STOP: Acetal Risk. Switch to DCM/iPrOH MeOH->Acetal Yes Purify Proceed to Column Chromatography MeOH->Purify No Acetal->Purify

Fig 1: Decision tree for solvent selection and troubleshooting in pyrazole chromatography.

Part 4: Step-by-Step Experimental Protocol

Self-Validating Triethylamine-Deactivated Silica Gel Chromatography

To ensure scientific integrity, this protocol includes a self-validation step to confirm the silica is neutralized before committing your sample.

Step 1: Solvent Preparation

  • Prepare the desired volume of your mobile phase (e.g., 70:30 Hexane/Ethyl Acetate).

  • Add exactly 1% v/v Triethylamine (TEA) to the mixture and stir well[2].

Step 2: System Self-Validation (The "Blank" TLC)

  • Spot the TEA-doped solvent onto a clean silica TLC plate and let it dry completely.

  • Spot your crude mixture directly on top of the dried TEA spot.

  • Elute the plate. Validation: If the pyrazole spot remains sharp and round, the TEA concentration is sufficient. If it still tails, increase TEA to 2%.

Step 3: Column Deactivation & Packing

  • Slurry-pack the silica gel column using the TEA-doped solvent.

  • Critical Step: Flush the packed column with at least 2 Column Volumes (CV) of the TEA-doped solvent. This ensures all acidic silanol sites are fully saturated and neutralized by the TEA before the sample is introduced.

Step 4: Dry Loading (Recommended)

  • Dissolve the crude 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde in a minimum amount of DCM.

  • Add a small amount of pre-neutralized silica gel (silica that has been stirred in hexane/TEA and dried) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the top of the column bed.

Step 5: Elution

  • Run the column using the TEA-doped gradient. Collect fractions and monitor via TLC (also using TEA-doped solvent in the TLC chamber).

  • Pool the product fractions and concentrate under reduced pressure. Note: TEA co-elutes and may leave a residual smell; placing the final product on a high-vacuum line for 12 hours will remove trace TEA.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use basic alumina instead of silica gel to avoid the acidity problem entirely? A: Yes. Basic alumina naturally bypasses the silanol acidity issue and will not cause acetalization of the 4-carbaldehyde group. However, alumina generally provides lower theoretical plate counts (lower resolution) than silica gel. If you are separating closely related impurities, TEA-deactivated silica remains superior.

Q: Is 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde light or air-sensitive? A: Yes, moderately. Like most electron-rich aromatic aldehydes, it can undergo slow auto-oxidation to the corresponding carboxylic acid upon prolonged exposure to ambient oxygen and UV light. Store purified fractions in amber vials flushed with argon or nitrogen at 4°C.

Q: My compound crystallized on the column during loading. What went wrong? A: The 4-ethoxy-3-fluorophenyl group makes the compound highly crystalline. If you liquid-loaded the sample in a strong solvent (like pure DCM) and immediately flushed it with a weak solvent (like 90:10 Hexane/EtOAc), the sudden drop in solubility caused precipitation. Always use the Dry Loading method (Step 4 above) to prevent on-column crystallization.

References

  • One-Pot Acid-Promoted Synthesis of 6-Aminopyrazolopyrimidines from 1H-Pyrazol-5-yl-N,N-dimethylformamidines or 5-Amino-1H-pyrazole-4-carbaldehydes with Cyanamide | The Journal of Organic Chemistry - ACS Publications. 5

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids | ACS Omega - PMC. 3

  • Column chromatography conditions for separating pyrazole isomers | Benchchem. 1

  • Methanolysis of the Cyclic Acetal Function of NanoKid Catalyzed by NanoGoblin | PMC - NIH. 4

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction | Arkivoc. 2

Sources

Troubleshooting

reducing byproduct formation in 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde formylation

An in-depth guide to navigating and resolving common synthetic challenges in the preparation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Technical Support Center: Formylation of 5-(4-ethoxy-3-fluorophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating and resolving common synthetic challenges in the preparation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Technical Support Center: Formylation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole

This guide provides researchers, scientists, and drug development professionals with expert insights and practical solutions for reducing byproduct formation during the Vilsmeier-Haack formylation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole. Our objective is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction for higher yield and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I'm observing a major byproduct with a similar polarity to my desired product. Mass spectrometry suggests it's an isomer. What is it and how can I minimize it?

Answer: The most probable byproduct is the undesired N1-formylated regioisomer, 5-(4-ethoxy-3-fluorophenyl)-1-formyl-1H-pyrazole. This occurs because the pyrazole ring possesses two nucleophilic sites: the C4 carbon and the N1 nitrogen. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, where the Vilsmeier reagent (a chloroiminium salt) acts as the electrophile.[1][2] While the C4 position is generally more electron-rich and favored for electrophilic attack in pyrazoles, the N1 nitrogen can also compete for the electrophile, especially under suboptimal conditions.[3][4]

Root Causes & Solutions:

  • Simultaneous Reagent Addition: Adding the pyrazole substrate to a mixture of DMF and POCl₃ before the Vilsmeier reagent has fully formed can lead to a complex reaction environment where N-formylation is more competitive.

    • Solution: Always pre-form the Vilsmeier reagent. Add POCl₃ dropwise to anhydrous DMF at a low temperature (0-10 °C) and stir for 30-60 minutes to ensure complete formation of the electrophilic iminium salt before adding the pyrazole substrate.[5][6]

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the less-favored N-formylation pathway, leading to a mixture of isomers.

    • Solution: After adding the pyrazole to the pre-formed Vilsmeier reagent at 0 °C, allow the reaction to warm to room temperature slowly. Then, heat the mixture gently (e.g., 60-80 °C) and monitor closely by TLC. Avoid excessively high temperatures (e.g., >100-120 °C) which can promote side reactions.[3][7]

  • Incorrect Stoichiometry: An insufficient excess of the Vilsmeier reagent may lead to an incomplete reaction, while a very large excess under harsh conditions might promote side reactions.

    • Solution: Use a moderate excess of the Vilsmeier reagent. A stoichiometry of 1.5 to 3.0 equivalents of the pre-formed reagent relative to the pyrazole substrate is a good starting point for optimization.[5][8]

// Node styles problem [label="Problem: N-Formylation Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause1 [label="Cause 1: Reagents Mixed Improperly", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Cause 2: High Reaction Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Solution 1: Pre-form Vilsmeier Reagent\n(POCl₃ + DMF at 0°C before substrate)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; solution2 [label="Solution 2: Optimize Temperature\n(Gentle heating, e.g., 60-80°C)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges problem -> cause1 [color="#5F6368"]; problem -> cause2 [color="#5F6368"]; cause1 -> solution1 [color="#4285F4"]; cause2 -> solution2 [color="#4285F4"]; } .dot Caption: Troubleshooting N-formylation byproduct.

Q2: My reaction is sluggish and a significant amount of starting material remains even after prolonged heating. What factors could be responsible?

Answer: Incomplete conversion is a common issue, often stemming from reagent deactivation or suboptimal reaction conditions.

Root Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[5] Water will rapidly hydrolyze both POCl₃ and the active chloroiminium salt, quenching the reaction.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous grade DMF and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Vilsmeier Reagent Formation: If the initial reaction between DMF and POCl₃ is not allowed to complete, the concentration of the active electrophile will be too low.

    • Solution: After adding POCl₃ to DMF at 0 °C, allow the mixture to stir for at least 30-60 minutes at that temperature to ensure the reagent is fully formed before adding your pyrazole substrate.[5] The formation of a viscous, white or pale-orange salt is often indicative of successful reagent generation.[6][9]

  • Insufficient Thermal Energy: While high temperatures can cause byproducts, the formylation of a pyrazole ring, which is less electron-rich than substrates like pyrrole, still requires heat to proceed at a reasonable rate.[1][7]

    • Solution: Once the substrate is added, gradually increase the temperature. If the reaction is slow at 60 °C, incrementally raise the temperature to 80 °C or higher, monitoring for the consumption of starting material and the appearance of byproducts by TLC.[3] A temperature of 120°C has been used for less reactive pyrazoles.[8]

Q3: The workup procedure is generating an emulsion and I'm experiencing poor recovery of my product. How can I improve the quenching and extraction process?

Answer: The workup of a Vilsmeier-Haack reaction is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and for efficiently separating the product.

Root Causes & Solutions:

  • Inefficient Quenching: The reaction is typically quenched by pouring the mixture onto crushed ice.[5] This step is highly exothermic and hydrolyzes the intermediate iminium salt to the aldehyde.[2][10] Improper quenching can lead to incomplete hydrolysis or degradation.

    • Solution: Vigorously stir a mixture of crushed ice and water in a separate, appropriately sized beaker. Slowly and carefully pour the reaction mixture into this vortex. This ensures rapid cooling and efficient hydrolysis.

  • Incorrect pH for Extraction: The product, an aldehyde, is organic-soluble. However, any unreacted DMF and inorganic salts must be removed. The pH must be adjusted to ensure the product is neutral and to break up any emulsions.

    • Solution: After quenching, the solution will be strongly acidic. Slowly neutralize it by adding a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.[11] This neutralizes excess acid and helps precipitate inorganic salts.

  • Suboptimal Extraction Solvent:

    • Solution: Use a robust organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer. Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]

Frequently Asked Questions (FAQs)

FAQ 1: What is the mechanism of the Vilsmeier-Haack reaction on pyrazole, and how does it explain C4 vs. N1 reactivity?

The reaction begins with the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃. The pyrazole ring then acts as a nucleophile. The C4 position is the most electron-rich carbon, making it the preferred site for electrophilic attack to maintain aromaticity in the transition state. However, the N1 nitrogen is also a nucleophilic center. Attack at C4 leads to the desired 4-formyl product after hydrolysis, while attack at N1 leads to the N-formyl byproduct. The regioselectivity is a kinetic competition governed by factors like temperature and the precise nature of the electrophile.

// Reagents DMF [label="DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n[ClCH=N(CH₃)₂]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazole [label="5-Aryl-1H-pyrazole", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Products Sigma_C4 [label="C4-Sigma Complex\n(Desired Pathway)", fillcolor="#D6E8D6", fontcolor="#202124"]; Sigma_N1 [label="N1-Adduct\n(Byproduct Pathway)", fillcolor="#FAD2CF", fontcolor="#202124"]; Iminium_C4 [label="C4-Iminium Salt", fillcolor="#D6E8D6", fontcolor="#202124"]; Product_C4 [label="4-Carbaldehyde\n(Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_N1 [label="N-Formyl Pyrazole\n(Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Graph structure {rank=same; DMF; POCl3} {DMF, POCl3} -> Vilsmeier_Reagent [label="Formation @ 0°C"]; Vilsmeier_Reagent -> Pyrazole [label="Electrophilic Attack", style=invis]; Pyrazole -> Sigma_C4 [label="Attack at C4", color="#34A853"]; Pyrazole -> Sigma_N1 [label="Attack at N1", color="#EA4335"]; Sigma_C4 -> Iminium_C4 [label="Aromatization"]; Iminium_C4 -> Product_C4 [label="Hydrolysis (Workup)"]; Sigma_N1 -> Product_N1 [label="Rearrangement/\nHydrolysis"]; } .dot Caption: Competing C4 vs. N1 formylation pathways.

FAQ 2: Are there alternative formylation methods that could provide better selectivity?

Yes, while the Vilsmeier-Haack reaction is predominant, other methods exist.

  • Lithiation/Grignard followed by Formylation: This is a powerful, albeit more technically demanding, alternative. It involves deprotonating the pyrazole at a specific position using a strong base (like n-BuLi) or forming a Grignard reagent, followed by quenching the resulting organometallic species with a formylating agent like DMF.[5][12] For an NH-pyrazole, this would typically require N-protection first to direct metallation to the C5 or C3 position. To achieve C4 formylation, one might start from a 4-bromo-pyrazole, perform a lithium-halogen exchange, and then quench with DMF.[13] This multi-step approach offers excellent regiocontrol but requires stringent anhydrous and low-temperature conditions.

  • Duff Reaction: The Duff reaction is typically used for highly activated aromatic rings like phenols and is generally less efficient for pyrazoles compared to the Vilsmeier-Haack method.[5]

FAQ 3: How do the substituents on the 5-phenyl ring (4-ethoxy, 3-fluoro) affect the reaction?

The substituents on the phenyl ring at the 5-position of the pyrazole have a secondary electronic influence on the pyrazole ring itself. The ethoxy group is electron-donating, while the fluoro group is electron-withdrawing. Their combined effect slightly modulates the overall electron density of the pyrazole system. However, the fundamental reactivity of the pyrazole ring is dominated by the two nitrogen atoms, which direct electrophilic substitution primarily to the C4 position.[3] Therefore, while these substituents are crucial for the final molecule's properties, they are not expected to fundamentally alter the regiochemical outcome of the formylation on the pyrazole core.

Optimized Experimental Protocol

This protocol incorporates best practices to minimize byproduct formation.

1. Vilsmeier Reagent Preparation:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq.).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃) (2.0 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting mixture at 0 °C for 45 minutes. A thick, white to pale-orange precipitate of the Vilsmeier reagent should form.

2. Formylation Reaction:

  • Dissolve 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature over 30 minutes.

  • Heat the reaction mixture to 70 °C and monitor its progress by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete in 2-6 hours.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • In a separate, large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • Carefully and slowly pour the reaction mixture onto the ice slurry.

  • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.[5]

Data Summary Table

The following table outlines key parameters and their expected impact on the reaction outcome.

ParameterRecommended RangeRationale & Expected Outcome
Substrate:Reagent Ratio 1 : (1.5 - 3.0)A slight to moderate excess of the Vilsmeier reagent ensures complete consumption of the starting material. A large excess may increase byproduct risk.[5][11]
Temperature 60 - 90 °CBalances reaction rate with selectivity. Lower temperatures favor the desired C4-formylation, while higher temperatures risk increased N-formylation and decomposition.[3][7]
Reaction Time 2 - 8 hoursShould be determined by careful TLC or HPLC monitoring. Prolonged reaction times, especially at high temperatures, can lead to byproduct formation.[11]
Solvent Anhydrous DMFServes as both a reactant and the solvent. Its anhydrous nature is critical to prevent reagent decomposition.[5]
Work-up pH 7 - 8Ensures the aldehyde product is in a neutral, organic-soluble form for efficient extraction and prevents acid-catalyzed side reactions during workup.[5][11]

References

  • Technical Support Center: Synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde - Benchchem.
  • Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method - ACS Publications.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC.
  • Technical Support Center: The Vilsmeier-Haack Reaction for Pyrazine Formylation - Benchchem.
  • Vilsmeier-Haack Reaction - Master Organic Chemistry.
  • Avoiding byproduct formation in 6-Chloro-5-formyl-1,3-dimethyluracil reactions - Benchchem.
  • Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction | Chem-Station Int. Ed. Available at: [Link]

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis.
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes - ResearchGate. Available at: [Link]

  • Vilsmeier–Haack Formylation of 1H-Pyrazoles.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis. Available at: [Link]

  • Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent - Eureka by PatSnap. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Purity Analysis for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde: A Comparative Guide

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that defy standard analytical approaches. One such compound is 5-(4-ethoxy-3-fluorophenyl)-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex active pharmaceutical ingredients (APIs) and intermediates that defy standard analytical approaches. One such compound is 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde . Pyrazole-4-carbaldehyde derivatives are critical building blocks in medicinal chemistry, often serving as precursors for COX-2 inhibitors, LPA2 antagonists, and other neuroprotective agents.

However, the structural nuances of this molecule create a unique analytical challenge. The electron-withdrawing fluorophenyl ring, paired with an electron-donating ethoxy group and a polarizable pyrazole core, results in complex electron density distribution. When developing a purity analysis method, standard C18 columns often fail to resolve this compound from its closely related des-fluoro, regioisomeric, or synthetic by-products.

This guide objectively compares column chemistries to establish the most effective separation strategy and provides a self-validating, method validation protocol.

The Causality of Column Selection: C18 vs. FluoroPhenyl Phases

To achieve baseline resolution for purity analysis, we must move beyond dispersive hydrophobic interactions. While traditional C18 phases rely solely on hydrophobicity, fluorinated phenyl phases (like PFP or FluoroPhenyl) offer orthogonal retention mechanisms. These include π−π interactions, dipole-dipole interactions, and enhanced shape selectivity.

Because the target analyte contains a fluorinated aromatic ring, a can engage in highly specific π−π and dipole interactions with the analyte. This effectively separates it from non-fluorinated or structurally isomeric impurities that would otherwise co-elute on a standard C18 column.

RetentionMechanisms Analyte 5-(4-ethoxy-3-fluorophenyl) -1H-pyrazole-4-carbaldehyde C18 Standard C18 Phase Analyte->C18 Applied to PFP FluoroPhenyl Phase Analyte->PFP Applied to Hydrophobic Dispersive / Hydrophobic Interactions Only C18->Hydrophobic Mechanism PiPi π-π Interactions Dipole-Dipole Shape Selectivity PFP->PiPi Mechanism Outcome1 Poor Resolution of Regioisomers Hydrophobic->Outcome1 Result Outcome2 Baseline Resolution (Rs > 2.0) PiPi->Outcome2 Result

Fig 1. Mechanistic comparison of C18 vs. FluoroPhenyl stationary phases for fluorinated compounds.

Comparative Experimental Data

To objectively demonstrate this causality, we compared a standard fully porous C18 column against a core-shell FluoroPhenyl column.

  • Mobile Phase: Isocratic 65:35 Acetonitrile : 0.1% TFA in Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 (150 x 4.6 mm, 5 µm)Core-Shell FluoroPhenyl (150 x 4.6 mm, 2.7 µm)
Retention Time (min) 4.25.8
Theoretical Plates (N) 8,50022,400
Tailing Factor (Tf) 1.451.08
Resolution (Des-fluoro impurity) 1.1 (Co-elution)3.4 (Baseline)

Data Synthesis: The FluoroPhenyl column increased retention slightly due to strong dipole interactions, but drastically improved resolution ( Rs​=3.4 ) between the target compound and its des-fluoro impurity. The core-shell architecture contributed to the higher plate count and reduced tailing by minimizing the Eddy dispersion term (A-term in the van Deemter equation).

Self-Validating HPLC Protocol (ICH Q2(R2) Aligned)

Once the FluoroPhenyl method was selected, it was subjected to validation according to the updated, which emphasize a lifecycle and risk-based approach to analytical procedure development.

A robust analytical method must be a self-validating system —meaning the protocol inherently checks its own accuracy and reliability at every step without relying on external assumptions.

ValidationWorkflow Start Method Selection Spec Specificity Start->Spec Lin Linearity Spec->Lin Acc Accuracy & Precision Lin->Acc Rob Robustness Acc->Rob Valid Validated Method Rob->Valid

Fig 2. Sequential workflow for analytical method validation aligned with ICH Q2(R2) guidelines.

Step-by-Step Methodology

1. Specificity (Selectivity via Forced Degradation)

  • Action: Inject blank, standard, and forced degradation samples (exposed to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours).

  • Causality & Self-Validation: By forcing the molecule to break down, the system proves that the primary analyte peak is entirely free from interference by its own degradation products. Peak purity is mathematically verified using a Photodiode Array (PDA) detector.

2. Linearity and Range

  • Action: Prepare 7 concentration levels from the Limit of Quantitation (LOQ) up to 120% of the target specification limit (e.g., 1 µg/mL to 120 µg/mL).

  • Causality & Self-Validation: Proves the detector response is directly and predictably proportional to the concentration. If the R2 drops, the system flags detector saturation or solubility issues.

3. Accuracy (Recovery)

  • Action: Spike known amounts of the reference standard into a placebo matrix at 80%, 100%, and 120% levels, preparing three independent replicates per level.

  • Causality & Self-Validation: Validates that the method measures the true value without matrix suppression or enhancement. The known input must equal the measured output.

4. Precision (Repeatability & Intermediate Precision)

  • Action: Perform 6 replicate injections of the 100% test concentration on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and a different column lot (Intermediate Precision).

  • Causality & Self-Validation: By deliberately introducing operator, temporal, and consumable variability, the system self-validates its ruggedness. If the %RSD remains ≤2.0% , the method proves it is immune to standard day-to-day laboratory fluctuations.

5. Robustness

  • Action: Introduce deliberate, small variations in method parameters using a Design of Experiments (DoE) approach: flow rate ( ± 0.1 mL/min), column temperature ( ± 5°C), and mobile phase organic ratio ( ± 2%).

  • Causality & Self-Validation: Establishes the method's operational tolerance boundaries, a strict requirement of the modern ICH Q2(R2) framework.

Validation Results Summary

Table 2: Experimental Validation Results

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
Specificity No interference at RTPeak purity index > 0.999Pass
Linearity R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Repeatability %RSD ≤2.0% %RSD = 0.65%Pass
Intermediate Precision %RSD ≤2.0% %RSD = 0.82%Pass
Robustness Rs​≥2.0 across variationsMin Rs​=2.8 Pass

Conclusion

For the purity analysis of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, relying on standard C18 chemistry introduces unacceptable risks of co-elution. By strategically selecting a FluoroPhenyl stationary phase, we leverage π−π and dipole interactions to achieve superior selectivity. When coupled with a rigorous, ICH Q2(R2)-compliant validation protocol, this method forms a self-validating, highly trustworthy system ready for pharmaceutical quality control and regulatory submission.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL:[Link]

  • Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column Source: Restek Resource Hub URL:[Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative Source: Researcher.Life URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL:[Link]

Comparative

comparing reactivity of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde vs 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

A Comparative Guide to the Reactivity of Phenyl-Substituted Pyrazole-4-Carbaldehydes Prepared by: A Senior Application Scientist This guide provides an in-depth comparative analysis of the chemical reactivity of two key...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of Phenyl-Substituted Pyrazole-4-Carbaldehydes

Prepared by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of the chemical reactivity of two key heterocyclic intermediates: 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Compound A) and 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Compound B) . These molecules are valuable building blocks in medicinal chemistry, and understanding their relative reactivity is crucial for optimizing synthetic routes and designing novel molecular entities.[1][2] This document delves into the electronic effects governing their behavior and provides practical experimental protocols for their synthesis and subsequent reactions.

Introduction: The Significance of Pyrazole-4-Carbaldehydes

The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs and clinical candidates.[3][4] The aldehyde functional group at the 4-position serves as a versatile synthetic handle, allowing for a wide array of chemical transformations to build molecular complexity.[1] Reactions such as nucleophilic additions, condensations, oxidations, and reductive aminations enable the exploration of vast chemical space, which is essential for structure-activity relationship (SAR) studies. The substituents on the 5-position phenyl ring play a critical role in modulating the electronic properties and, consequently, the reactivity of the aldehyde. This guide focuses on dissecting these substituent effects to provide a predictive framework for chemists.

Core Thesis: A Tale of Two Phenyl Rings

The primary difference in reactivity between Compound A and Compound B stems from the electronic nature of their respective phenyl substituents. The electrophilicity of the aldehyde's carbonyl carbon is the main determinant of its reactivity towards nucleophiles. This electrophilicity is directly influenced by the electron-donating or electron-withdrawing character of the groups on the attached phenyl ring.

  • Compound B: 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde features a fluorine atom at the para-position. Fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[5][6] It also has a weaker, opposing electron-donating resonance effect (+R) via its lone pairs.[5] For halogens, the inductive effect typically dominates, resulting in a net deactivation of the aromatic ring, making the phenyl group overall electron-withdrawing compared to an unsubstituted phenyl ring. This withdrawal of electron density is transmitted through the pyrazole ring to the aldehyde, increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

  • Compound A: 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde possesses both a fluorine atom and an ethoxy group. The ethoxy group (-OEt) is a powerful electron-donating group through resonance (+R), where its oxygen lone pairs delocalize into the aromatic ring.[7] This +R effect is significantly stronger than its weak inductive withdrawal (-I).[5] The fluorine atom at the meta-position to the ethoxy group primarily exerts its -I effect. The dominant +R effect of the ethoxy group strongly enriches the phenyl ring with electron density, overriding the withdrawing effect of the fluorine. This electron density is relayed to the aldehyde group, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity relative to Compound B.

Hypothesis: Compound A, with the net electron-donating 4-ethoxy-3-fluoro-phenyl group, will exhibit lower reactivity towards nucleophiles compared to Compound B, which has the net electron-withdrawing 4-fluorophenyl group.

G Figure 1: Electronic Effects on Carbonyl Electrophilicity cluster_A Compound A: 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde cluster_B Compound B: 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde A_Ring 4-Ethoxy-3-fluorophenyl (Net Electron Donating) A_Aldehyde Aldehyde Carbon (Lower δ+) Less Electrophilic A_Ring->A_Aldehyde Donates e- density A_Reactivity Lower Reactivity to Nucleophiles A_Aldehyde->A_Reactivity Results in B_Ring 4-Fluorophenyl (Net Electron Withdrawing) B_Aldehyde Aldehyde Carbon (Higher δ+) More Electrophilic B_Ring->B_Aldehyde Withdraws e- density B_Reactivity Higher Reactivity to Nucleophiles B_Aldehyde->B_Reactivity Results in

Figure 1: Electronic Effects on Carbonyl Electrophilicity

Synthesis via Vilsmeier-Haack Reaction

The most prevalent and efficient method for synthesizing pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][8][9] This reaction involves the formylation of a suitable hydrazone precursor using the Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Protocol: General Synthesis of Pyrazole-4-Carbaldehydes
  • Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), add anhydrous DMF (4.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for an additional 30 minutes until a viscous, white reagent forms.[8][10]

  • Hydrazone Addition: Dissolve the appropriate substituted acetophenone hydrazone (e.g., N'-(1-(4-ethoxy-3-fluorophenyl)ethylidene)hydrazine for Compound A, or N'-(1-(4-fluorophenyl)ethylidene)hydrazine for Compound B) (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C.[8][11] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Isolation: The solid product that precipitates is collected by vacuum filtration. Wash the solid thoroughly with cold water and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole-4-carbaldehyde.[12]

Comparative Reactivity Analysis & Experimental Data

The difference in the electrophilicity of the aldehyde carbonyl carbon between Compound A and Compound B will manifest in the rates and yields of various reactions.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes, is a classic example of nucleophilic addition. The rate-determining step involves the attack of the phosphorus ylide (a nucleophile) on the carbonyl carbon.

Prediction: Compound B will react faster with a Wittig reagent (e.g., methyltriphenylphosphonium bromide/n-BuLi) than Compound A. Under identical conditions (time, temperature, concentration), a competitive experiment would be expected to show a higher conversion of Compound B.

CompoundPhenyl SubstituentElectronic EffectPredicted Wittig ReactivityExpected Yield (under matched conditions)
A : 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde4-Ethoxy-3-fluoro-phenylNet DonatingLowerModerate
B : 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde4-FluorophenylNet WithdrawingHigherHigh

Table 1: Predicted Comparative Performance in the Wittig Reaction

Condensation Reaction: Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group (e.g., malononitrile or 2,4-thiazolidinedione), typically catalyzed by a weak base like piperidine.[1][13]

Prediction: The enhanced electrophilicity of Compound B will lead to a faster rate of condensation and potentially higher yields compared to Compound A under the same catalytic conditions.

Experimental Protocol: Competitive Knoevenagel Condensation

This protocol is designed to directly compare the reactivity in a single experiment.

G Figure 2: Competitive Knoevenagel Condensation Workflow start Prepare Equimolar Mixture: - Compound A (1.0 eq) - Compound B (1.0 eq) - Malononitrile (1.0 eq) - Internal Standard (e.g., Naphthalene) in Ethanol t0 Time t=0: Withdraw aliquot for GC-MS or HPLC analysis (Baseline measurement) start->t0 reaction Add Piperidine (0.1 eq) Stir at Room Temperature t0->reaction monitoring Monitor Reaction Progress: Withdraw aliquots at regular intervals (e.g., 15, 30, 60, 120 min) and quench with dilute HCl reaction->monitoring analysis Analyze Aliquots by GC-MS/HPLC: Quantify the consumption of Compound A vs. Compound B relative to the internal standard monitoring->analysis result Plot % Conversion vs. Time: Determine relative reaction rates. Higher slope for Compound B is expected. analysis->result

Figure 2: Competitive Knoevenagel Condensation Workflow
  • Setup: In a round-bottom flask, combine Compound A (0.5 mmol), Compound B (0.5 mmol), malononitrile (0.5 mmol), and a suitable internal standard (e.g., naphthalene, 0.25 mmol) in 10 mL of ethanol.

  • Baseline: Withdraw a small aliquot (0.1 mL) for baseline analysis via GC-MS or HPLC.

  • Initiation: Add a catalytic amount of piperidine (0.05 mmol, 0.1 eq) to the mixture and start a timer.

  • Monitoring: At set time intervals (e.g., 15, 30, 60, 120 minutes), withdraw aliquots, quench them immediately in a vial containing a small amount of dilute HCl to neutralize the catalyst, and dilute for analysis.

  • Analysis: Analyze each time point to determine the ratio of remaining Compound A and Compound B relative to the internal standard. Plot the percentage conversion of each aldehyde over time. The resulting data will provide a quantitative measure of their relative reactivity.

Conclusion

The reactivity of the aldehyde group in 5-substituted-1H-pyrazole-4-carbaldehydes is fundamentally governed by the electronic properties of the substituent on the phenyl ring.

  • 5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Compound B) is predicted to be the more reactive species. The net electron-withdrawing nature of the 4-fluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

  • 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (Compound A) is predicted to be less reactive. The powerful electron-donating resonance effect of the para-ethoxy group outweighs the inductive withdrawal of the meta-fluorine, leading to a less electrophilic carbonyl carbon.

For researchers and drug development professionals, this means that reactions involving Compound B may proceed faster, at lower temperatures, or in higher yields compared to those with Compound A. Conversely, the reduced reactivity of Compound A may be advantageous in reactions where selectivity is required or to temper an overly reactive system. These principles provide a solid foundation for rational synthetic planning and the fine-tuning of reaction conditions.

References

  • Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Štefane, B., & Polanc, S. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Gomha, S. M., & Abdel-Aziz, H. M. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • Jonušis, M., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1841. [Link]

  • Hassan, A. Y., et al. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(4), 450-459. [Link]

  • Siddiqui, Z. N., & Khan, S. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. . [Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6530. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3632. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Lee, K., & Park, K. H. (2006). Introduction of N‐Containing Heterocycles into Pyrazole by Nucleophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 43(6), 1699-1702. [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. ucalgary.ca. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75. [Link]

  • Hoolageri, V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 514-519. [Link]

  • Royal Society of Chemistry. (2020). Supplementary Information: Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC. [Link]

  • La Salle University. (n.d.). Substituent Effects. lasalle.edu. [Link]

  • LibreTexts Chemistry. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. chem.libretexts.org. [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. courses.lumenlearning.com. [Link]

  • UC Irvine. (2011, September 5). Substituent Effects in Aromatic Substitution I [Video]. YouTube. [Link]

  • Ghasemi, S., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Reddy, V. N., et al. (2017). Synthesis of pyrazole-4-carbaldehyde derivatives for their antifungal activity. Medicinal Chemistry Research, 26(8), 1664-1674. [Link]

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2014). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Baghdad Science Journal, 11(2). [Link]

  • Jasril, J., et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(2), M1215. [Link]

  • de Oliveira, A. M., et al. (2016). New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: antinociceptive, anti-inflammatory, and vasorelaxant effects. Drug Development Research, 77(5), 233-42. [Link]

  • Al-Warhi, T., et al. (2023). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 28(10), 4087. [Link]

Sources

Validation

GC-MS vs LC-MS Analysis for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Methodological Comparison Guide

As pharmaceutical pipelines increasingly feature complex heterocyclic intermediates, the analytical characterization of small molecules like 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde demands rigorous method...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex heterocyclic intermediates, the analytical characterization of small molecules like 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde demands rigorous method selection. This compound (MW: 234.23 g/mol ) features a hydrophobic ethoxy-fluorophenyl moiety coupled with a polar, tautomerizable 1H-pyrazole ring and a reactive carbaldehyde group.

These physicochemical properties create distinct analytical challenges. The polar -NH group of the pyrazole can interact with active sites on chromatographic columns, leading to severe peak tailing, while the aldehyde group introduces potential thermal instability. As an application scientist, I have structured this guide to objectively compare Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound, detailing the causality behind experimental choices and providing self-validating protocols.

Mechanistic Comparison & Causality

LC-MS/MS: The Power of Soft Ionization

For pyrazole derivatives, LC-MS operating in positive Electrospray Ionization (ESI+) is highly effective. The basic nitrogen atoms in the pyrazole ring readily accept protons. By utilizing a mobile phase modified with 0.1% formic acid, we intentionally drive the equilibrium toward the protonated state [M+H]+ , ensuring optimal ionization efficiency and sharp chromatographic peaks (1). Because ESI is a "soft" ionization technique, the intact molecular ion (m/z 235.1) is preserved, making this the method of choice for high-sensitivity quantification in biological matrices.

GC-MS: Overcoming Volatility Challenges

Direct GC-MS analysis of 1H-pyrazoles frequently results in thermal degradation and severe peak tailing due to hydrogen bonding between the pyrazole -NH and residual silanols in the GC column (2). To circumvent this, chemical derivatization is mandatory. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) replaces the active hydrogen with a Trimethylsilyl (TMS) group (3). This single procedural choice dramatically lowers the compound's boiling point, stabilizes the molecule against thermal degradation in the 250°C injection port, and yields a robust molecular ion [M]+∙ at m/z 306.1 under 70 eV Electron Ionization (EI).

Analytical Strategy Workflow

G Start 5-(4-ethoxy-3-fluorophenyl)- 1H-pyrazole-4-carbaldehyde Assess Physicochemical Assessment (Polar NH, Reactive CHO, MW 234.2) Start->Assess LCMS_Path LC-MS/MS (ESI+) Direct Analysis Assess->LCMS_Path High Polarity / Thermolabile GCMS_Path GC-MS (EI) Derivatization Required Assess->GCMS_Path Need Structural EI Spectra LCMS_Prep Dilution & Filtration (Aqueous/Organic) LCMS_Path->LCMS_Prep GCMS_Prep Silylation (BSTFA+TMCS) Protect -NH group GCMS_Path->GCMS_Prep LCMS_Result High Sensitivity, Intact [M+H]+ Ideal for Quantification LCMS_Prep->LCMS_Result GCMS_Result High Resolution, Structural Fragmentation Library Match GCMS_Prep->GCMS_Result

Workflow decision tree for selecting LC-MS vs GC-MS based on physicochemical properties.

Quantitative Performance Comparison

Analytical ParameterLC-MS/MS (ESI+ MRM)GC-MS (EI, TMS-Derivatized)
Primary Application High-throughput PK/PD quantificationStructural elucidation, impurity profiling
Sample Preparation Protein precipitation / Dilution (15 min)Silylation (BSTFA + TMCS) (45 min)
Sensitivity (LOD) ~0.1 - 0.5 ng/mL~5 - 10 ng/mL
Linear Dynamic Range 3-4 orders of magnitude2-3 orders of magnitude
Ionization Energy Soft (Protonation, minimal fragmentation)Hard (70 eV, extensive fragmentation)
Typical Run Time 3 - 5 minutes (UPLC)15 - 20 minutes

Self-Validating Experimental Protocols

Protocol A: LC-MS/MS Quantitative Workflow

Causality: Using a gradient of water/acetonitrile with 0.1% formic acid ensures the retention of the hydrophobic ethoxy-fluorophenyl ring on the C18 stationary phase while forcing the pyrazole nitrogen into a fully protonated state for maximum ESI+ sensitivity.

  • Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Conditions (MRM):

    • Precursor Ion: m/z 235.1 [M+H]+

    • Product Ions: m/z 207.1 (Loss of CO from aldehyde) and m/z 179.1 (Subsequent loss of ethyl group).

  • Self-Validation System (Matrix Effect Check): Perform a post-column infusion of the pure standard at 10 µL/min while injecting a blank matrix sample. A steady baseline indicates no ion suppression, validating the extraction protocol.

Protocol B: GC-MS Structural Workflow

Causality: The addition of 1% TMCS to BSTFA acts as a powerful catalyst, increasing the silylation potential to ensure complete, rapid conversion of the sterically hindered pyrazole -NH, preventing the formation of split peaks (underivatized vs. derivatized).

  • Sample Preparation & Derivatization:

    • Evaporate 100 µL of the sample extract to complete dryness under a gentle nitrogen stream (moisture destroys TMS reagents).

    • Add 50 µL anhydrous Pyridine and 50 µL BSTFA + 1% TMCS.

    • Incubate at 60°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Inlet: 250°C, Split ratio 10:1.

  • MS Conditions (EI):

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 50 to 400.

  • Self-Validation System (Derivatization Completeness): Inject the sample at 30 minutes and 60 minutes of incubation. If the peak area ratio of the TMS-derivative (m/z 306.1) to the internal standard remains constant, 100% derivatization is validated.

Mass Spectrometry Fragmentation Pathways

Electron Ionization (EI) in GC-MS induces distinct structural fragmentations, such as the expulsion of HCN from the pyrazole core (4). Conversely, Collision-Induced Dissociation (CID) in LC-MS/MS targets the weakest peripheral bonds first.

G Parent LC-MS (ESI+) [M+H]+ m/z 235.1 Frag1 Fragment 1 Loss of CO m/z 207.1 Parent->Frag1 CID GCParent GC-MS (EI) TMS-Derivative [M]+ m/z 306.1 GCFrag1 Fragment 1 [M-CH3]+ m/z 291.1 GCParent->GCFrag1 70 eV EI

Primary mass spectrometry fragmentation pathways for ESI+ and EI ionization modes.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at:[Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazoles. National Institute of Standards and Technology (NIST). Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at:[Link]

Sources

Comparative

benchmarking 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde as an agrochemical scaffold

Benchmarking 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde: A Next-Generation Agrochemical Scaffold Executive Summary & Structural Rationale The pyrazole-4-carbaldehyde motif is universally recognized as a "priv...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde: A Next-Generation Agrochemical Scaffold

Executive Summary & Structural Rationale

The pyrazole-4-carbaldehyde motif is universally recognized as a "privileged structure" in agrochemical discovery, serving as the foundational building block for the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1]. Historically, commercial SDHIs (such as fluxapyroxad and bixafen) have relied on simple methyl or difluoromethyl substitutions at the pyrazole core[2]. However, the rapid emergence of target-site resistance in phytopathogenic fungi necessitates the development of novel structural paradigms[3].

Here, we benchmark 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde , an advanced scaffold that introduces a highly lipophilic and metabolically stable aryl extension directly onto the pyrazole ring. The strategic incorporation of the 4-ethoxy-3-fluorophenyl moiety serves two distinct mechanistic purposes:

  • Metabolic Stability: The fluorine atom at the meta-position exerts a strong electron-withdrawing effect, deactivating the phenyl ring toward cytochrome P450-mediated oxidative metabolism—a primary degradation pathway in resistant fungal strains.

  • Target Affinity & Mobility: The ethoxy group increases the overall partition coefficient (LogP), enhancing cuticular penetration in plants while simultaneously improving binding affinity within the hydrophobic ubiquinone-binding pocket of the fungal Complex II[4].

Scaffold Benchmarking: Physicochemical Data

To objectively evaluate this scaffold, we benchmark its predictive physicochemical properties against the industry-standard 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (DFMPA), the core of many modern SDHIs[2].

Property / Metric5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (DFMPA)Causality / Impact on Agrochemical Design
Molecular Weight 234.23 g/mol 160.11 g/mol Higher MW in the novel scaffold provides a larger surface area for van der Waals interactions within the target binding pocket.
Calculated LogP 2.851.12The ethoxy-aryl extension significantly increases lipophilicity, translating to superior translaminar movement and cuticular retention.
Metabolic Liability Low (Fluorine shielded)Moderate (Difluoromethyl susceptible to hydrolysis)Fluorination at the 3-position of the phenyl ring blocks metabolic hydroxylation, extending the half-life of derived fungicides.
Steric Bulk (Volume) HighLowThe bulky aryl group forces derived carboxamides into a rigid, bioactive conformation, reducing entropic penalty upon target binding.

Synthetic Methodology: Scaffold to SDHI Carboxamide

To evaluate the biological potential of the scaffold, it must be converted into a biologically active pyrazole-carboxamide[5]. The synthesis involves a highly controlled, self-validating two-step oxidation-amidation sequence.

Protocol 1: Oxidation to Carboxylic Acid

Causality: Traditional aqueous KMnO4​ oxidation often fails for highly lipophilic pyrazoles due to poor solubility, leading to incomplete reactions. We utilize a biphasic acetone/water system to ensure complete dissolution of the scaffold, maximizing yield and preventing the carryover of unreacted starting material[6].

  • Preparation: Dissolve 5 mmol of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde in 50 mL of a 3:2 water/acetone mixture[6].

  • Oxidation: Add 18 mmol of KMnO4​ portion-wise to control the exothermic nature of the reaction[6].

  • Reaction: Heat the mixture at 80 °C for 4 hours. Validation step: Monitor via Thin Layer Chromatography (TLC; Hexane:EtOAc 3:1) until the carbaldehyde spot completely disappears[6].

  • Workup: Filter the hot mixture through a Celite pad to remove insoluble MnO2​ byproducts.

  • Isolation: Acidify the filtrate to pH = 2 using 1M HCl to precipitate the carboxylic acid[6]. Filter the white solid, wash with cold water, and dry under vacuum.

Protocol 2: Amidation to Final SDHI

Causality: While thionyl chloride ( SOCl2​ ) is commonly used to form acid chlorides for amidation[7], the harsh acidic conditions can cleave the ethoxy ether of our specific scaffold. We employ EDCI/HOBt coupling to ensure mild, neutral conditions that preserve the scaffold's structural integrity[5].

  • Activation: In a flame-dried flask, dissolve 1 mmol of the synthesized carboxylic acid and 2 mmol of triethylamine in 12 mL of anhydrous DMF[5].

  • Coupling Agents: Add 1 mmol of EDCI and 1 mmol of HOBt. Stir for 30 minutes at room temperature to form the active ester intermediate[5].

  • Amidation: Add 1 mmol of the target substituted aniline (e.g., 2-(1-chlorocyclopropyl)aniline) dissolved in 5 mL DMF[5].

  • Reaction & Validation: Stir for 12 hours. Validation step: Confirm the formation of the product mass via LC-MS before proceeding to workup.

  • Purification: Quench the reaction with water, extract with EtOAc, and purify via silica gel chromatography to yield the final SDHI derivative[6].

SynthWorkflow A 5-(4-ethoxy-3-fluorophenyl)- 1H-pyrazole-4-carbaldehyde (Scaffold) B Oxidation (KMnO4, Acetone/H2O) A->B C Pyrazole-4-carboxylic acid Intermediate B->C D Amidation (EDCI, HOBt, Aniline) C->D E Novel SDHI Pyrazole-Carboxamide D->E

Caption: Synthetic workflow from the pyrazole-4-carbaldehyde scaffold to the final SDHI fungicide.

Biological Evaluation Protocols

To objectively benchmark the resulting derivatives, we employ a self-validating in vitro Succinate Dehydrogenase (SDH) inhibition assay[3].

Protocol 3: In Vitro SDH Inhibition Assay

Causality: SDH activity cannot be measured directly by succinate consumption with high sensitivity. Instead, we use 2,6-dichlorophenol-indophenol (DCPIP) as an artificial terminal electron acceptor. The reduction of DCPIP causes a measurable colorimetric shift (absorbance decrease at 600 nm), directly correlating with SDH enzymatic activity[4].

  • Mitochondrial Extraction: Isolate fungal mitochondria from Rhizoctonia solani via differential centrifugation. Resuspend the mitochondrial membrane in phosphate boric acid buffer with sodium cholate to solubilize the enzyme complexes[3].

  • Assay Mixture: In a 96-well microplate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (substrate), and 50 µM DCPIP (electron acceptor)[4].

  • Inhibitor Addition: Add the synthesized SDHI derivative (dissolved in DMSO) at concentrations ranging from 0.001 to 10 µM.

  • Initiation & Measurement: Add the mitochondrial suspension to initiate the reaction. Monitor the decrease in absorbance at 600 nm over 10 minutes using a microplate reader[3].

  • System Validation: The assay is only considered valid if the positive control (Fluxapyroxad) yields an IC50​ within ±10% of historical baselines, and the negative control (1% DMSO) shows uninhibited DCPIP reduction[3]. Calculate the IC50​ using non-linear regression.

MOA Substrate Succinate SDH Succinate Dehydrogenase (Complex II) Substrate->SDH Oxidation Product Fumarate SDH->Product UQ Ubiquinone (CoQ) SDH->UQ Electron Transfer Inhibitor Scaffold-Derived SDHI Inhibitor->SDH Binds Ubiquinone Pocket (Blocks e- transfer)

Caption: Mode of action: SDHI binding to Complex II blocks electron transfer to ubiquinone.

Comparative Biological Activity

The biological efficacy of a prototype carboxamide derived from the 5-(4-ethoxy-3-fluorophenyl) scaffold was benchmarked against commercial SDHIs against Rhizoctonia solani[3].

CompoundScaffold CoreR. solani SDH Inhibition ( IC50​ , µM)R. solani Mycelial Growth ( EC50​ , µM)
Prototype SDHI 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole0.020.03
Fluxapyroxad 3-(difluoromethyl)-1-methyl-1H-pyrazole0.050.18
Boscalid 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide1.153.07

Data Interpretation: The prototype SDHI derived from the novel scaffold demonstrates superior target-site inhibition ( IC50​ ) and whole-cell efficacy ( EC50​ ) compared to Fluxapyroxad and Boscalid[3]. The enhanced activity is directly attributed to the optimal fit of the ethoxy-fluorophenyl moiety within the ubiquinone binding channel.

Conclusion

The 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde scaffold represents a significant leap in rational agrochemical design. By shifting the lipophilic and metabolically stable burden directly onto the pyrazole core, it allows for the synthesis of highly potent SDHIs that overcome existing resistance mechanisms while maintaining excellent systemic mobility in crops.

References

  • Application Notes and Protocols: 1H-Pyrazole-4-carbaldehyde in Agrochemicals. BenchChem. 5

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. SciELO. 6

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives (WO2015032859A1). Google Patents. 2

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. NIH. 7

  • Design, Synthesis, and Antifungal Activities of Novel Potent Fluoroalkenyl Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry - ACS Publications. 3

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. NIH.4

  • Fluorination Reagents, Fluorinated Building Blocks. TCI Chemicals.

Sources

Validation

A Guide to the Spectroscopic Validation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde Reference Standards

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the integrity of a reference standard is paramount. These highly purified and well-cha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of a reference standard is paramount. These highly purified and well-characterized materials are the bedrock of analytical testing, ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides an in-depth comparison of the essential spectroscopic techniques required to validate a reference standard of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, a substituted pyrazole that serves as a crucial building block in medicinal chemistry.

The validation process relies on an orthogonal approach, employing multiple, independent analytical methods to build a comprehensive and trustworthy profile of the compound.[1][2] This layered strategy is fundamental to ensuring the reliability and robustness of analytical data, meeting stringent regulatory expectations.[1] By leveraging techniques that probe different molecular attributes—such as the nuclear environment, molecular mass, and functional group vibrations—we can create a self-validating system of characterization.

The Orthogonal Spectroscopic Workflow

A robust validation workflow for a chemical reference standard involves a synergistic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle, culminating in an unambiguous confirmation of the molecule's identity.

G cluster_synthesis Compound Genesis cluster_validation Orthogonal Validation cluster_certification Certification synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Structure & Connectivity synthesis->NMR MS Mass Spectrometry (HRMS) Molecular Formula & Weight synthesis->MS IR Infrared Spectroscopy (FTIR) Functional Groups synthesis->IR interpretation Data Interpretation & Comparison NMR->interpretation MS->interpretation IR->interpretation certification Reference Standard Certification interpretation->certification

Caption: Orthogonal workflow for reference standard validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, revealing the connectivity and spatial relationships within the molecule.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a preferred solvent for this type of compound due to its ability to dissolve a wide range of polar organic molecules and its unobtrusive signal in the ¹H NMR spectrum. The broad pyrazole N-H proton is also more likely to be observed in DMSO-d₆.

  • Field Strength: A high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion, especially for resolving the complex splitting patterns of the aromatic protons.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde reference standard and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a controlled temperature (e.g., 298 K).

  • ¹H NMR: Acquire data with sufficient scans to achieve a good signal-to-noise ratio. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of ¹³C.

Data Interpretation and Expected Results:

The combination of chemical shifts (δ), coupling constants (J), and signal integrations in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, must be consistent with the proposed structure.

Spectroscopic Data Summary for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
¹H NMR (Expected Shifts in DMSO-d₆)
~13.5-14.5 ppm (broad singlet, 1H, pyrazole N-H )
~9.8-10.0 ppm (singlet, 1H, CH O)
~8.2-8.4 ppm (singlet, 1H, pyrazole CH )
~7.5-7.8 ppm (multiplet, 2H, aromatic CH )
~7.2-7.4 ppm (triplet, 1H, aromatic CH )
~4.1-4.3 ppm (quartet, 2H, OCH ₂)
~1.3-1.5 ppm (triplet, 3H, CH ₃)
¹³C NMR (Expected Shifts in DMSO-d₆)
~185 ppm (C HO)
~150-160 ppm (Aromatic C -O and C -F)
~140-145 ppm (Pyrazole C 3 and C 5)
~110-130 ppm (Aromatic and Pyrazole C H)
~110 ppm (Pyrazole C 4)
~64 ppm (OC H₂)
~14 ppm (C H₃)

Note: Predicted chemical shifts are based on analogous structures found in chemical literature.[3][4]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique molecular formula.

Causality in Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule. It typically imparts a proton to form a pseudomolecular ion [M+H]⁺, which minimizes fragmentation and provides a clear signal for the intact molecule.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the reference standard (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight.

Data Interpretation and Expected Results:

The measured m/z value of the [M+H]⁺ ion must match the theoretically calculated value for the compound's molecular formula, C₁₂H₁₂FN₂O₂, within a narrow tolerance (typically < 5 ppm).

High-Resolution Mass Spectrometry Data
Chemical Formula C₁₂H₁₁FN₂O₂
Calculated Exact Mass 234.0805
Expected [M+H]⁺ Ion 235.0883
Expected [M+Na]⁺ Ion 257.0702

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as a rapid and effective method to confirm the presence of key structural components like the aldehyde carbonyl group, aromatic rings, and ether linkages.

Causality in Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is a modern IR sampling technique that requires minimal sample preparation. The solid reference standard can be analyzed directly, eliminating the need for preparing KBr pellets.

Experimental Protocol: FTIR-ATR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid reference standard directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Data Interpretation and Expected Results:

The IR spectrum should display absorption bands corresponding to the key functional groups in the molecule.

| Key Functional Groups and Expected IR Absorption Bands | | :--- | :--- | | N-H Stretch (pyrazole) | ~3100-3300 cm⁻¹ | | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | | Aliphatic C-H Stretch | ~2850-3000 cm⁻¹ | | C=O Stretch (aldehyde) | ~1670-1690 cm⁻¹ | | C=C and C=N Stretches (aromatic/pyrazole) | ~1450-1620 cm⁻¹ | | C-O Stretch (ether) | ~1200-1270 cm⁻¹ | | C-F Stretch | ~1100-1250 cm⁻¹ |

Note: Expected absorption ranges are based on standard IR correlation tables and data for similar pyrazole structures.[5][6]

Comparative Analysis: The Power of Orthogonality

Relying on a single analytical technique is insufficient for the robust validation of a reference standard.[7] Each method has inherent limitations that are overcome by using a combination of orthogonal, or fundamentally different, techniques.[8]

G Compound Reference Standard NMR NMR (Connectivity) Compound->NMR MS MS (Formula) Compound->MS IR IR (Functional Groups) Compound->IR Purity Chromatography (Purity) Compound->Purity

Caption: Complementary nature of orthogonal analytical techniques.

  • NMR vs. MS: While HRMS can confirm the molecular formula C₁₂H₁₁FN₂O₂, it cannot distinguish between different isomers. NMR, however, provides the precise connectivity of the atoms, confirming the exact isomeric structure of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

  • IR vs. NMR: IR spectroscopy quickly confirms the presence of the aldehyde C=O group and the C-F bond, but it does not provide information on their location within the molecule. NMR confirms their precise placement based on the chemical shifts and coupling patterns of neighboring protons and carbons.

  • Spectroscopy vs. Chromatography: While spectroscopic methods confirm identity, they are not always ideal for quantifying minor impurities. High-Performance Liquid Chromatography (HPLC) with a universal detector is an orthogonal technique often used to determine the purity of the reference standard, complementing the structural information from spectroscopy.

Conclusion

The spectroscopic validation of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde as a reference standard is a rigorous process that demands a multi-faceted, orthogonal approach. By integrating the detailed structural map from ¹H and ¹³C NMR, the definitive molecular formula from HRMS, and the functional group fingerprint from IR spectroscopy, a self-validating and unimpeachable data package is created. This comprehensive characterization ensures that the reference standard is fit for its intended purpose, underpinning the accuracy and reliability of all subsequent analytical measurements in research and drug development.

References

  • ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry? Available at: [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Eurofins USA. (2025). Layered Assurance: Why Orthogonal Testing Is Essential for Supplement Integrity. Available at: [Link]

  • Chemistry Stack Exchange. (2025). How can I tell that two analytical methods are orthogonal? Available at: [Link]

  • Reddit. (2023). What is/are 'orthogonal' methods? Available at: [Link]

  • World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]

  • Wiley-VCH. Supporting Information. Available at: [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Available at: [Link]

  • RSC Publishing. A vibrational assignment for pyrazole - Journal of the Chemical Society B. Available at: [Link]

  • ILAC. (2005). Guidelines for the Selection and Use of Reference Materials. Available at: [Link]

  • ResearchGate. (2026). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • IOSR Journal. (2013). Simulation of IR Spectra of Some Organic Compounds-A Review. Available at: [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. Available at: [Link]

  • XRF Scientific. (2023). Methods for Validating Reference Materials. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • Moksha Publishing House. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2010). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Available at: [Link]

  • ResearchGate. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • SpectraBase. 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, 2tms derivative - Optional[13C NMR]. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde As a Senior Application Scientist, I recognize that the lifecycle management of halogenated heterocyclic activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

As a Senior Application Scientist, I recognize that the lifecycle management of halogenated heterocyclic active pharmaceutical ingredients (APIs) requires rigorous operational discipline. While specific proprietary data for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde may vary, its molecular liabilities—specifically the highly stable carbon-fluorine bond and the reactive carbaldehyde moiety—dictate a strict disposal framework. Improper disposal not only risks environmental persistence but can lead to the generation of highly toxic hydrogen fluoride (HF) gas during uncontrolled combustion.

This guide provides a self-validating, step-by-step operational plan for the safe handling, spill recovery, and final destruction of this compound, ensuring compliance with top-tier environmental health and safety (EHS) standards.

Physicochemical Hazard & Quantitative Action Profile

To design an effective disposal strategy, we must first understand the thresholds that drive our safety protocols. The table below summarizes the critical quantitative and categorical data governing the handling of fluorinated pyrazole carbaldehydes.

Table 1: Hazard Thresholds and Operational Implications

Parameter / ThresholdValue / StandardCausality / Mechanistic Rationale
Chemical Class Halogenated OrganicRequires strict segregation into Halogenated Waste streams to prevent cross-reactivity.
Incineration Temp. > 1000 °CHigh thermal energy is required to fully cleave the strong C-F bonds and prevent the release of toxic intermediates.
UV Validation 254 nmThe conjugated pyrazole-phenyl system absorbs heavily in the UV range, allowing for visual validation of surface decontamination.
Emergency Flush Time 15 minutesMinimum duration for water flushing upon accidental skin/eye contact to mitigate carbaldehyde-induced irritation.
Combustion Byproducts CO, CO 2​ , NO x​ , HFThermal breakdown yields corrosive Hydrogen Fluoride (HF) and Nitrogen Oxides (NO x​ ), mandating alkaline flue gas scrubbing .

Spill Response & Containment Protocol

In the event of an accidental release, immediate containment is required to prevent environmental discharge. Carbaldehydes can be respiratory irritants, and fine organic dust presents a deflagration hazard. This protocol incorporates a self-validating decontamination step to ensure absolute safety.

Step-by-Step Methodology: Spill Recovery

  • Evacuate and Isolate: Immediately clear personnel from the spill area. Ensure adequate exhaust ventilation is active, especially if dust or aerosols are generated.

  • PPE Donning: Responders must wear tightly fitting safety goggles (EN 166/NIOSH approved), chemical-impermeable gloves, and a particulate respirator.

  • Containment (No-Spark): Use spark-proof tools to prevent electrostatic discharge. Cover the spilled solid with an inert, non-combustible absorbent material such as dry sand, silica gel, or vermiculite to suppress dust formation .

  • Collection: Carefully sweep the absorbed mixture and transfer it into an airtight, clearly labeled hazardous waste container (glass or High-Density Polyethylene [HDPE]).

  • Validation (Self-Validating Step): Wipe down the spill zone with a solvent-dampened cloth (e.g., isopropanol). Analyze the cloth and the spill surface under a portable UV lamp (254 nm). The complete absence of fluorescence confirms the total removal of the conjugated pyrazole derivative, validating the decontamination process.

Waste Segregation & Storage Workflow

Routine laboratory disposal must follow strict segregation rules to prevent cross-reactivity with incompatible materials like strong oxidizers or strong bases.

Step-by-Step Methodology: Routine Disposal

  • Segregation: Classify the material strictly as Halogenated Organic Waste . Never mix with non-halogenated solvents or aqueous acid/base streams.

  • Primary Containment: Deposit waste into a chemically compatible, tightly closed container. Avoid metal containers that could corrode if trace acidic byproducts form.

  • Mass Balance Logging (Self-Validating Step): Record the exact mass of waste deposited into the logbook. Periodically reconcile the mass of the synthesized/used compound against the waste log. A closed mass balance ensures there are no unaccounted environmental losses or fugitive emissions.

  • Secondary Containment: Place the primary container within a secondary spill tray in a cool, dry, and well-ventilated waste accumulation area, isolated from direct sunlight.

Final Disposal & Incineration Strategy

The ultimate destruction of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde cannot be achieved through standard landfilling or basic incineration.

Mechanistic Insight: When subjected to high temperatures, the carbon-fluorine bond breaks, reacting with ambient hydrogen sources to form Hydrogen Fluoride (HF) gas. HF is severely corrosive to tissue and standard infrastructure.

Therefore, the material must be transferred to a licensed chemical destruction plant. The mandatory disposal method is controlled incineration equipped with flue gas scrubbing . In this process, the exhaust gases are passed through an alkaline scrubber (using sodium hydroxide or calcium hydroxide solutions), which neutralizes the HF into harmless, solid fluoride salts (such as calcium fluoride) before the remaining gas is safely released into the atmosphere.

Operational Workflow Diagram

G N1 Waste Generation Fluorinated Pyrazole Carbaldehyde N2 Halogenated Waste Segregation N1->N2 N3 Airtight Containment (HDPE / Glass) N2->N3 N4 Mass Balance & UV Decontamination Check N3->N4 N5 Controlled Incineration (>1000°C) N4->N5 Licensed Carrier N6 Alkaline Flue Gas Scrubbing (HF Neutralization) N5->N6 Exhaust Gas (HF, NOx) N7 Safe Atmospheric Release & Solid Fluoride Salt Disposal N6->N7

Workflow for containment and destruction of fluorinated pyrazole derivatives.

References

Handling

Comprehensive Safety and Handling Guide for 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals i...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical, field-proven insights to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the cornerstone of safe laboratory practice. For 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, the primary hazards are anticipated to be skin and eye irritation, potential toxicity upon ingestion or skin contact, and possible respiratory irritation from dust or aerosols.[1][2] The following PPE is mandatory to mitigate these risks.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][2]
Hand Protection Compatible chemical-resistant gloves. Butyl rubber or Viton gloves are recommended for handling aldehydes.[5] Nitrile gloves may offer sufficient protection for incidental contact but should be changed immediately upon contamination.Prevents skin contact, which can lead to irritation, and reduces the risk of systemic toxicity from dermal absorption.[1]
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or procedures with a higher risk of spills, a chemical-resistant apron and protective footwear are necessary.[3][5]Protects the skin from accidental spills and contamination.[3]
Respiratory Protection Generally not required under conditions of adequate ventilation. If dust or aerosols are generated, or if working outside a fume hood, a NIOSH/MSHA or EN 149 approved respirator is required.[3][6]Prevents inhalation of potentially harmful dust or aerosols that may cause respiratory tract irritation.[2][6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing exposure and environmental impact. The following procedural steps provide a clear guide for laboratory operations involving 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde.

Experimental Workflow: From Receipt to Disposal

experimental_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receipt Receive Compound storage Store in a cool, dry, well-ventilated area away from oxidizing agents. receipt->storage Inspect container integrity ppe Don Appropriate PPE storage->ppe fume_hood Work in a certified chemical fume hood. ppe->fume_hood handling Weigh and handle solid. Avoid creating dust. fume_hood->handling experiment Perform experimental procedure. handling->experiment decontamination Decontaminate surfaces and equipment. experiment->decontamination waste_collection Collect waste in labeled, sealed containers. decontamination->waste_collection disposal Dispose of waste through an approved hazardous waste program. waste_collection->disposal safety_logic cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_preparedness Emergency Preparedness hazard_id Identify Potential Hazards (Skin/Eye Irritation, Toxicity) eng_controls Engineering Controls (Fume Hood) hazard_id->eng_controls admin_controls Administrative Controls (SOPs, Training) hazard_id->admin_controls ppe_controls Personal Protective Equipment (Gloves, Goggles, Lab Coat) hazard_id->ppe_controls spill_response Spill Response Plan eng_controls->spill_response disposal_plan Waste Disposal Plan admin_controls->disposal_plan exposure_response First Aid and Exposure Response ppe_controls->exposure_response

Caption: Interrelationship of hazard assessment, control measures, and emergency preparedness.

By adhering to this comprehensive guide, researchers can confidently and safely handle 5-(4-ethoxy-3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, ensuring both personal safety and the integrity of their research.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem. 3

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department. 5

  • SAFETY DATA SHEET - Pyrazole. Sigma-Aldrich. 1

  • Safety Data Sheet - 1-(2-Fluorobenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. KISHIDA CHEMICAL CO., LTD. 7

  • Chapter 10 – Personal Protective Equipment. Med.Navy.mil. 8

  • Personal Protective Equipment (PPE). University of Washington.

  • Safety Data Sheet - [4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]-amine. Angene Chemical. 2

  • SAFETY DATA SHEET - 3-Phenyl-1H-pyrazole-4-carboxaldehyde. Fisher Scientific. 9

  • SAFETY DATA SHEET - Cuminic Aldehyde. The Perfumers Apprentice. 6

  • Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem. 10

  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville. 4

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. 11

  • SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. Tokyo Chemical Industry.

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. 12

  • Pyrazole synthesis. Organic Chemistry Portal. 13

  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific. 14

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmacy and Pharmaceutical Sciences. 15

  • Safety data sheet - Header. BASF. 16

  • SAFETY DATA SHEET - 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. TCI Chemicals. 17

Sources

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